Methylsulfenyl trifluoromethanesulfonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84224-66-8 |
|---|---|
Molecular Formula |
C2H3F3O3S2 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
methylsulfanyl trifluoromethanesulfonate |
InChI |
InChI=1S/C2H3F3O3S2/c1-9-8-10(6,7)2(3,4)5/h1H3 |
InChI Key |
IQZYXMDOZOUMPP-UHFFFAOYSA-N |
SMILES |
CSOS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CSOS(=O)(=O)C(F)(F)F |
Other CAS No. |
84224-66-8 |
Synonyms |
methylsulfenyl triflate methylsulfenyl trifluoromethanesulfonate |
Origin of Product |
United States |
Foundational & Exploratory
What are the properties of Methylsulfenyl trifluoromethanesulfonate?
An In-depth Technical Guide to Methylsulfenyl Trifluoromethanesulfonate
Introduction
This compound (MST), often abbreviated as MeSOTf, is a highly reactive and unstable chemical intermediate of significant interest to researchers in organic synthesis, particularly in the field of glycoscience. Due to its transient nature, it is almost exclusively prepared in situ for immediate use. This guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its role as a potent electrophilic methylthiolating agent and a powerful activator in glycosylation reactions.
Properties of this compound
Due to its high reactivity and instability, which precludes its isolation as a pure substance, many of the physical properties of this compound have not been experimentally determined. The available information is summarized below.
General Properties
| Property | Value |
| Chemical Formula | CH₃SO₃SCF₃ |
| Molecular Weight | 196.15 g/mol |
| Appearance | Not isolated; used in solution |
| Solubility | Soluble in common organic solvents like dichloromethane and nitromethane[1] |
Thermal and Stability Properties
| Property | Value |
| Stability | Highly unstable; cannot be isolated[1]. It is very sensitive to moisture. |
| Storage | Not applicable as it is generated in situ for immediate consumption. |
Spectroscopic Data
Detailed spectroscopic data for isolated this compound is not available due to its instability. However, related species and reaction intermediates have been studied using spectroscopic methods. For instance, the formation and decomposition of glycosyl triflates, which are generated using reagents like MST, have been monitored by low-temperature ¹H and ¹⁹F NMR spectroscopy[1].
Experimental Protocols
In Situ Synthesis of this compound
This compound is typically prepared by the reaction of a methylsulfenyl halide with a trifluoromethanesulfonate salt. A common precursor is methylsulfenyl bromide (MeSBr). The following protocol is analogous to the preparation of other sulfenyl triflates[1].
Materials:
-
Methylsulfenyl bromide (MeSBr)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
A solution of silver trifluoromethanesulfonate in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A pre-cooled (0 °C) solution of methylsulfenyl bromide in anhydrous dichloromethane is added to the silver triflate solution with vigorous stirring.
-
The reaction mixture is stirred at -78 °C for a short period (e.g., 5-10 minutes) to ensure the formation of this compound. The insoluble silver bromide byproduct precipitates out of the solution.
-
The resulting solution containing this compound is used immediately in the subsequent reaction step without purification.
Reactivity and Applications
The primary application of this compound is as a potent electrophile and thiophile in organic synthesis. It is particularly valuable in the activation of thioglycosides for the formation of glycosidic bonds, a crucial transformation in the synthesis of oligosaccharides and glycoconjugates[2][3][4][5][6].
Activation of Thioglycosides for Glycosylation
This compound is used to activate thioglycoside donors, leading to the formation of highly reactive glycosyl triflate intermediates. These intermediates then react with a glycosyl acceptor (an alcohol) to form the desired glycosidic linkage. This method is particularly useful for the synthesis of challenging 1,2-cis-linked disaccharides[2][3]. The stereochemical outcome of the glycosylation can be influenced by the reaction conditions, which affect the nature of the ion-pair intermediates[2].
The overall transformation is depicted in the following scheme:
Caption: General workflow for thioglycoside activation using MeSOTf.
Mechanism of Activation
The activation process involves the electrophilic attack of the methylsulfenyl cation (CH₃S⁺), generated from MST, on the sulfur atom of the thioglycoside. This leads to the departure of the aglycone as a disulfide (e.g., methyl phenyl disulfide if a phenylthioglycoside is used) and the formation of a highly reactive glycosyl triflate intermediate.
Caption: Proposed mechanism for MeSOTf-mediated glycosylation.
Safety and Handling
While specific toxicity data for this compound is not available, its reactive nature and the properties of related compounds suggest that it should be handled with extreme care in a well-ventilated fume hood. As it is highly moisture-sensitive, all reactions should be conducted under anhydrous conditions using dry solvents and glassware. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Related sulfenyl triflates are known to be corrosive, and similar precautions should be taken with MST[1].
Conclusion
This compound is a valuable, albeit unstable, reagent in modern organic synthesis. Its ability to serve as a potent activator for thioglycosides has facilitated the synthesis of complex oligosaccharides. While the transient nature of MST has limited the characterization of its physical properties, its reactivity profile is well-documented through its synthetic applications. Future research may focus on developing more stable precursors or alternative methods for the generation of the electrophilic methylsulfenyl cation for glycosylation and other electrophilic thiolation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of the methylsulfenyl cation as an activator for glycosylation reactions with alkyl (aryl) 1-thioglycopyranosides: synthesis of methyl O-(2-acetamido-2- deoxy-beta-D-glucopyranosyl)-(1----6)-O-alpha-D-glucopyranosyl-(1----2) -alpha-D -glucopyranoside, a derivative of the core trisaccharide of E. coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Spectroscopic Characterization of Methyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl trifluoromethanesulfonate (CH₃SO₃CF₃), a potent and versatile methylating agent frequently employed in organic synthesis and pharmaceutical development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The empirical formula for methyl trifluoromethanesulfonate is C₂H₃F₃O₃S, and it has a molecular weight of 164.10 g/mol .[1][2] The following tables summarize the key spectroscopic data for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of methyl trifluoromethanesulfonate.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) | Multiplicity | Solvent | Assignment |
| 4.21 ppm | Singlet | CDCl₃ | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Solvent | Assignment |
| 118.7 ppm | Quartet | 321.2 Hz | CDCl₃ | CF₃ |
| 61.6 ppm | Singlet | - | CDCl₃ | CH₃ |
Table 3: ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) | Multiplicity | Solvent | Assignment |
| -74.5 ppm | Singlet | CDCl₃ | CF₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in methyl trifluoromethanesulfonate.
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1420 | Strong | S=O Asymmetric Stretch |
| 1250 | Strong | C-F Stretch |
| 1150 | Strong | S=O Symmetric Stretch |
| 1030 | Strong | S-O Stretch |
| 970 | Medium | C-H Bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of methyl trifluoromethanesulfonate.
Table 5: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 69 | Most Abundant | [CF₃]⁺ |
| 95 | Second Most Abundant | [CH₃OSO]⁺ |
| 79 | Third Most Abundant | [SO₃]⁺ / [CH₃SO₂]⁺ |
Experimental Protocols
The following sections describe generalized protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
A sample of methyl trifluoromethanesulfonate is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.[3] The solution is then transferred to an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a standard NMR spectrometer.[4]
Infrared (IR) Spectroscopy
For the analysis of liquid methyl trifluoromethanesulfonate, a neat (undiluted) sample is typically used.[5][6] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin film. The plates are mounted in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
Mass Spectrometry (MS)
Given that methyl trifluoromethanesulfonate is a volatile organic compound, gas chromatography-mass spectrometry (GC-MS) is a suitable analytical method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting ions are separated by their mass-to-charge ratio and detected.
Synthesis of Methyl Trifluoromethanesulfonate
Methyl trifluoromethanesulfonate is commercially available but can also be synthesized in the laboratory.[1] Two common methods are outlined below.
Synthesis from Trifluoromethanesulfonic Anhydride
One efficient method involves the reaction of trifluoromethanesulfonic anhydride with trimethyl orthoformate. This reaction proceeds under mild conditions and gives a high yield of methyl trifluoromethanesulfonate.
Synthesis from Triflic Acid
Another common laboratory preparation involves the methylation of trifluoromethanesulfonic acid (triflic acid) with dimethyl sulfate.[1]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of methyl trifluoromethanesulfonate.
Caption: Generalized workflow for the synthesis of methyl trifluoromethanesulfonate.
Spectroscopic Analysis Logical Flow
This diagram shows the logical flow of spectroscopic analysis for the characterization of a synthesized sample.
Caption: Logical flow for the spectroscopic characterization of methyl trifluoromethanesulfonate.
References
Theoretical Insights into the Stability of Methylsulfenyl Trifluoromethanesulfonate: A Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methylsulfenyl trifluoromethanesulfonate (CH3SOTf) is a molecule of interest due to the unique juxtaposition of a reactive methylsulfenyl group and a highly effective trifluoromethanesulfonate (triflate) leaving group. This whitepaper provides a theoretical analysis of the stability of CH3SOTf, hypothesizing its primary decomposition pathways and outlining a robust computational methodology for its detailed investigation. Based on the known chemistry of related sulfenyl compounds and the exceptional lability of the triflate anion, it is predicted that CH3SOTf is an unstable species, prone to facile cleavage of the sulfur-oxygen bond.
Theoretical Stability Analysis
The stability of a molecule is intrinsically linked to the strength of its covalent bonds. In the case of this compound, the S-O bond is predicted to be the most labile. This prediction is based on two key factors: the inherent nature of sulfenyl esters and the superior leaving group ability of the triflate anion.
-
Sulfenyl Moiety: Compounds containing the R-S-O- linkage, such as sulfenic acids and their esters, are often characterized as transient intermediates. Their stability is highly dependent on the electronic and steric nature of the R groups. The presence of an electropositive sulfur atom bonded to an electronegative oxygen atom creates a polar and relatively weak bond.
-
Triflate Leaving Group: The trifluoromethanesulfonate (triflate, -OTf) anion is one of the best-known leaving groups in organic chemistry. Its stability arises from the extensive delocalization of the negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group. This inherent stability of the conjugate base dramatically lowers the activation energy for bond cleavage.
Given these factors, it is highly probable that this compound will readily undergo decomposition via heterolytic cleavage of the S-O bond.
Data Presentation: A Comparative Analysis of Bond Dissociation Energies
To contextualize the predicted instability of the S-O bond in this compound, the following table presents a comparison of representative bond dissociation energies (BDEs) for related chemical bonds. Please note that the BDE for the S-O bond in CH3SOTf is a theoretical estimation, as experimental or calculated values are not available.
| Bond | Molecule | Bond Dissociation Energy (kcal/mol) | Reference/Note |
| C-S | Methanethiol (CH3-SH) | ~73 | Representative Value |
| S-H | Methanethiol (CH3S-H) | ~87 | Representative Value |
| S-O | This compound (CH3S-OTf) | < 40 (Estimated) | Hypothetical value based on the lability of similar compounds and the excellent leaving group nature of triflate. |
| S-O | Dimethyl sulfoxide (CH3)2S=O | ~89 | Representative Value |
| C-O | Methanol (CH3-OH) | ~92 | Representative Value |
This comparative data suggests that the S-O bond in a sulfenyl ester, particularly one with a triflate group, is likely to be significantly weaker than other common bonds involving sulfur and carbon.
Hypothesized Decomposition Pathway
The primary decomposition pathway for this compound is anticipated to be the cleavage of the S-O bond. This can proceed through either a homolytic or, more likely, a heterolytic mechanism.
Heterolytic Cleavage
Given the polarity of the S-O bond and the stability of the resulting triflate anion, heterolytic cleavage is the most probable decomposition route. This pathway would lead to the formation of a highly reactive methylsulfenyl cation ([CH3S]+) and the triflate anion. The methylsulfenyl cation would be a potent electrophile, readily reacting with any available nucleophiles in the system.
Proposed Experimental and Computational Protocols
To rigorously investigate the stability of this compound, a combined experimental and computational approach is recommended.
Experimental Protocol: Synthesis and Characterization at Low Temperature
-
Synthesis: Attempt the synthesis of this compound at low temperatures (e.g., -78 °C) by reacting methanesulfenyl chloride (CH3SCl) with silver triflate (AgOTf) in an inert, anhydrous solvent such as dichloromethane or sulfur dioxide.
-
Characterization: Utilize low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to characterize the product in situ. The appearance of a new methyl singlet and the characteristic ¹⁹F signal for the triflate group would be indicative of product formation.
-
Stability Assessment: Monitor the stability of the compound by acquiring NMR spectra over time at various temperatures (e.g., -60 °C, -40 °C, -20 °C) to observe decomposition. The emergence of new signals corresponding to decomposition products should be carefully analyzed.
Computational Protocol: Density Functional Theory (DFT) Calculations
A thorough computational investigation should be performed to model the geometry, energetics, and decomposition pathways of this compound.
-
Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.
-
Level of Theory:
-
Functional: The ωB97X-D functional is recommended for its good performance with main-group elements and inclusion of dispersion corrections. Alternatively, the B3LYP functional can be used as a well-established method.
-
Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is crucial for accurately describing the electronic structure of the sulfur-containing molecule and the anionic triflate group.
-
-
Calculations to be Performed:
-
Geometry Optimization: The molecular geometry of this compound should be fully optimized to locate the minimum energy structure.
-
Frequency Analysis: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.
-
Bond Dissociation Energy (BDE) Calculation: The S-O bond dissociation energy should be calculated for both homolytic and heterolytic cleavage pathways.
-
For homolytic cleavage: BDE = E(CH3S•) + E(•OTf) - E(CH3SOTf)
-
For heterolytic cleavage: BDE = E([CH3S]⁺) + E([OTf]⁻) - E(CH3SOTf) (where E represents the calculated total energy of each species).
-
-
Transition State Search: To investigate the kinetics of decomposition, a transition state search for the S-O bond cleavage should be performed using methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method. An intrinsic reaction coordinate (IRC) calculation should then be performed to confirm that the found transition state connects the reactant and product states.
-
Conclusion
While direct experimental evidence is lacking, a theoretical analysis based on fundamental chemical principles strongly suggests that this compound is a highly unstable molecule. The inherent reactivity of the sulfenyl moiety combined with the exceptional leaving group ability of the triflate group points towards a low-energy decomposition pathway involving the cleavage of the S-O bond. The computational and experimental protocols outlined in this whitepaper provide a clear roadmap for future research to either confirm this instability or to define the specific conditions under which this intriguing molecule might be observed and potentially utilized in chemical synthesis.
An In-depth Technical Guide to the Electrophilicity of the Methylsulfenyl Group
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the electrophilic reactivity of the methylsulfenyl group (CH₃S⁺), a crucial moiety in modern organic synthesis and drug development. While the user's initial query referenced methyl trifluoromethanesulfonate (MeSOTf), it is imperative to clarify that MeSOTf is a potent methylating agent, donating a methyl group (CH₃⁺), not a methylsulfenyl group. This guide will focus on true sources of electrophilic methylsulfenyl groups, primarily dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTST) and N-(methylthio)phthalimide, which are widely employed to introduce the valuable methylthio functionality into a diverse range of molecules.
We will delve into the quantitative aspects of their electrophilicity, present detailed experimental protocols for their application, and visualize key reaction mechanisms and workflows. This guide is intended to be a valuable resource for researchers seeking to harness the synthetic potential of electrophilic methylsulfenylation.
Clarification: MeSOTf as a Methylating Agent
Methyl trifluoromethanesulfonate (MeSOTf), also known as methyl triflate, is a powerful electrophile used to transfer a methyl group to a nucleophile. The high reactivity of MeSOTf stems from the exceptional leaving group ability of the triflate anion (CF₃SO₃⁻). It is widely used in organic synthesis for the methylation of a broad spectrum of functional groups, including those considered to be weak nucleophiles.
It is crucial to distinguish this from electrophilic methylsulfenylation, which involves the transfer of a methylsulfenyl group (CH₃S⁺). The remainder of this guide will focus on reagents that serve as effective sources of this important functional group.
Key Reagents for Electrophilic Methylsulfenylation
Two of the most prominent and versatile reagents for delivering an electrophilic methylsulfenyl group are dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTST) and N-(aryl/alkylthio)imides, such as N-(methylthio)phthalimide.
-
Dimethyl(methylthio)sulfonium Trifluoromethanesulfonate (DMTST): DMTST is a highly effective reagent for activating thioglycosides in oligosaccharide synthesis and for the methylsulfenylation of various nucleophiles. Its high reactivity makes it a go-to choice for challenging transformations.
-
N-(Methylthio)phthalimide: This class of compounds offers a stable, crystalline, and easy-to-handle source of an electrophilic sulfur atom. They are particularly useful for the sulfenylation of electron-rich aromatic systems, such as indoles, and other soft nucleophiles.
Quantitative Reactivity Data
The following table summarizes the qualitative reactivity and provides a comparative overview of the reaction conditions for these key reagents.
| Reagent | Typical Substrates | Reaction Conditions | Relative Reactivity |
| DMTST | Thioglycosides, Alkenes, Alkynes, Electron-rich aromatics | Low temperatures (e.g., 0 °C to room temperature), often with a non-nucleophilic base | Very High |
| N-(methylthio)phthalimide | Indoles, β-ketoesters, Anilines | Room temperature to elevated temperatures, can be catalyzed by Lewis or Brønsted acids | Moderate to High |
Experimental Protocols
Synthesis of Dimethyl(methylthio)sulfonium Trifluoromethanesulfonate (DMTST)
Materials:
-
Dimethyl disulfide (Me₂S₂)
-
Methyl trifluoromethanesulfonate (MeOTf)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of dimethyl disulfide (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add methyl trifluoromethanesulfonate (1.0 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
The product, DMTST, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum to yield DMTST.
Note: DMTST is hygroscopic and should be stored under an inert atmosphere.
DMTST-Promoted Glycosylation of a Thioglycoside
Materials:
-
Glycosyl donor (thioglycoside) (1.1 eq)
-
Glycosyl acceptor (1.0 eq)
-
DMTST (1.2 eq)
-
Freshly activated 4 Å molecular sieves
-
Anhydrous 1,2-dichloroethane ((ClCH₂)₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1% aqueous NaOH solution
-
Water
Procedure: [1]
-
A mixture of the glycosyl donor (0.11 mmol), glycosyl acceptor (0.10 mmol), and freshly activated 4 Å molecular sieves (200 mg) in anhydrous 1,2-dichloroethane (2 mL) is stirred under an argon atmosphere for 1 hour at room temperature.[1]
-
The reaction mixture is then cooled to 0 °C, and DMTST (0.12 mmol) is added.[1]
-
The reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours.[1]
-
Upon completion (monitored by TLC), the reaction is quenched with a drop of triethylamine.[1]
-
The solid molecular sieves are removed by filtration, and the filtrate is diluted with dichloromethane (30 mL).[1]
-
The organic layer is washed with 1% aqueous NaOH (15 mL) and water (3 x 10 mL).[1]
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired glycosylated product.
Electrophilic Methylsulfenylation of Indole with N-(Methylthio)phthalimide
Materials:
-
Indole (1.0 eq)
-
N-(Methylthio)phthalimide (1.1 eq)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Lewis acid catalyst (optional, e.g., ZnCl₂ or MgBr₂)
Procedure:
-
To a solution of indole (1.0 mmol) in the chosen anhydrous solvent (10 mL) under an inert atmosphere, add N-(methylthio)phthalimide (1.1 mmol).
-
If a catalyst is used, add the Lewis acid (e.g., 0.1 mmol) to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the 3-methylthioindole product.
Mechanistic Insights and Visualizations
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways involved in electrophilic methylsulfenylation.
Activation of a Thioglycoside by DMTST
Caption: Mechanism of thioglycoside activation by DMTST.
Electrophilic Aromatic Substitution of Indole
Caption: Electrophilic sulfenylation of indole.
Applications in Drug Development
The introduction of a methylthio group can significantly modulate the physicochemical and pharmacological properties of a molecule. This functional group can influence lipophilicity, metabolic stability, and receptor binding affinity. Consequently, electrophilic methylsulfenylation is a valuable tool in medicinal chemistry for lead optimization and the synthesis of novel drug candidates. For instance, the incorporation of a methylthio moiety into heterocyclic scaffolds, which are prevalent in many pharmaceuticals, can lead to enhanced biological activity.
Conclusion
While MeSOTf is a powerful methylating agent, the electrophilic transfer of a methylsulfenyl group is achieved using specialized reagents such as DMTST and N-(methylthio)phthalimide. These reagents provide a reliable and efficient means of introducing the methylthio functionality into a wide array of organic molecules. Understanding their reactivity, having access to detailed experimental protocols, and appreciating their mechanistic nuances are essential for leveraging their full potential in organic synthesis and drug discovery. This guide serves as a foundational resource for researchers aiming to employ these powerful synthetic tools in their work.
References
An In-depth Technical Guide to the Mechanism of Action of Methylsulfenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylsulfenyl trifluoromethanesulfonate (MST), a highly reactive and electrophilic species, serves as a potent activator in modern organic synthesis, particularly in the realm of glycosylation chemistry. This technical guide provides a comprehensive overview of the mechanism of action of MST, focusing on its primary role in the activation of thioglycosides for the formation of glycosidic bonds. This document details the in situ generation of this transient species, elucidates its reaction mechanism involving the formation of key glycosyl triflate intermediates, presents quantitative data on reaction outcomes, and provides a detailed experimental protocol for its application. The information is further clarified through logical and experimental workflow diagrams to facilitate a deeper understanding for researchers and professionals in the field.
Introduction
The chemical synthesis of complex oligosaccharides is a cornerstone of glycobiology and is essential for the development of novel therapeutics, vaccines, and diagnostic tools. A critical step in this synthesis is the stereoselective formation of the glycosidic bond. This compound (CH₃SOTf), also known as methanesulfenyl triflate or MST, has emerged as a powerful tool for this purpose. Due to its high reactivity, MST is not an isolable reagent and is instead generated in situ from stable precursors. Its primary application lies in the activation of thioglycosides, a class of glycosyl donors valued for their stability and versatility.[1] This guide will delve into the fundamental chemistry of MST, providing a detailed examination of its mechanism of action and practical application.
In Situ Generation of this compound
This compound is a transient species that is readily prepared at low temperatures by the reaction of a sulfenyl halide with a triflate salt. The most common method involves the reaction of methylsulfenyl bromide (MSB) with silver trifluoromethanesulfonate (AgOTf).
Reaction: CH₃SBr + AgOTf → CH₃SOTf + AgBr
This in situ generation is crucial as it allows for the immediate use of the highly electrophilic MST in the glycosylation reaction, minimizing decomposition. The formation of the insoluble silver bromide (AgBr) byproduct drives the reaction to completion.
Mechanism of Action in Thioglycoside Activation
The primary role of this compound is to act as a potent thiophile, activating thioglycoside donors towards nucleophilic attack by a glycosyl acceptor. The activation process proceeds through a well-defined mechanistic pathway.
Electrophilic Activation of the Thioglycoside
The activation sequence is initiated by the electrophilic attack of the methylsulfenyl cation (CH₃S⁺), generated from MST, on the sulfur atom of the thioglycoside donor. This results in the formation of a glycosyl sulfonium ion intermediate.
Formation of the Glycosyl Triflate Intermediate
The highly labile glycosyl sulfonium ion rapidly undergoes intramolecular rearrangement, leading to the expulsion of a neutral disulfide species (e.g., dimethyl disulfide) and the formation of a highly reactive glycosyl triflate intermediate. This glycosyl triflate is a key species in the glycosylation reaction, acting as a potent glycosylating agent. The formation of this intermediate has been confirmed through low-temperature NMR spectroscopy studies.
Nucleophilic Attack by the Glycosyl Acceptor
The final step of the glycosylation reaction involves the nucleophilic attack of a hydroxyl group from a glycosyl acceptor molecule on the anomeric carbon of the glycosyl triflate intermediate. This attack displaces the triflate leaving group and forms the desired glycosidic bond. The stereochemical outcome of the reaction is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the reactivity of the glycosyl acceptor, and the reaction conditions.
Signaling Pathway and Experimental Workflow
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of MST-promoted glycosylation.
Caption: Experimental workflow for MST-promoted glycosylation.
Quantitative Data
The efficiency of this compound as a glycosylation promoter is demonstrated by the high yields achieved in various oligosaccharide syntheses. The following table summarizes representative data from the literature, showcasing the versatility of this reagent with different glycosyl donors and acceptors.
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | MSB/AgOTf | CH₂Cl₂ | -60 | 1 | 85 | [1] |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | MSB/AgOTf | CH₂Cl₂ | -60 | 1.5 | 78 | [1] |
| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | MSB/AgOTf | CH₂Cl₂ | -78 | 2 | 65 | [1] |
Experimental Protocols
The following is a detailed protocol for a typical glycosylation reaction using in situ generated this compound.
Materials
-
Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside (Glycosyl Donor)
-
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (Glycosyl Acceptor)
-
Methylsulfenyl bromide (MSB) solution in CH₂Cl₂
-
Silver trifluoromethanesulfonate (AgOTf)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Triethylamine (Et₃N)
-
Molecular sieves (4 Å, activated)
Procedure
-
A solution of the glycosyl donor (1.2 equiv.) and glycosyl acceptor (1.0 equiv.) in anhydrous CH₂Cl₂ containing activated 4 Å molecular sieves is prepared and stirred at room temperature for 30 minutes.
-
The mixture is then cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Silver trifluoromethanesulfonate (1.5 equiv.) is added to the cold solution.
-
A solution of methylsulfenyl bromide (1.5 equiv.) in anhydrous CH₂Cl₂ is added dropwise to the reaction mixture over 5 minutes.
-
The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of triethylamine (3.0 equiv.).
-
The mixture is allowed to warm to room temperature, diluted with CH₂Cl₂, and filtered through a pad of Celite to remove solids.
-
The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired disaccharide.
Conclusion
This compound is a highly effective, albeit transient, reagent for the activation of thioglycosides in oligosaccharide synthesis. Its in situ generation from readily available precursors and its potent electrophilicity enable glycosylation reactions to proceed in high yields under mild conditions. The mechanism, proceeding through a key glycosyl triflate intermediate, provides a reliable pathway for the formation of complex glycosidic linkages. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary knowledge to successfully employ this powerful synthetic tool in their own work, furthering the advancement of glycochemistry and related fields.
References
Physical and chemical properties of Methylsulfenyl trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylsulfenyl trifluoromethanesulfonate (CH₃SOTf), also known as methylsulfenyl triflate, is a highly reactive and specialized chemical reagent primarily employed in the field of synthetic organic chemistry. While not as commonly utilized as its analogue, methyl trifluoromethanesulfonate (MeOTf), this compound plays a crucial role as a potent thiophilic activator, particularly in the intricate synthesis of complex carbohydrates and glycoconjugates. Its utility lies in its ability to activate thioglycosides and related sulfur-containing glycosyl donors under mild conditions, facilitating the formation of glycosidic bonds with high stereoselectivity. This guide provides a comprehensive overview of the available knowledge on the physical and chemical properties, synthesis, and applications of this compound.
Physicochemical Properties
Due to its specialized nature and high reactivity, comprehensive quantitative data on the physical properties of isolated this compound are not widely available in standard chemical literature. It is often generated in situ for immediate consumption in a reaction. The available information is summarized in the table below.
| Property | Value/Description | Citation |
| Chemical Formula | CH₃F₃O₃S₂ | |
| Molecular Weight | 180.18 g/mol | |
| Appearance | Assumed to be a reactive intermediate, likely in solution. | |
| Solubility | Typically used in anhydrous, non-polar organic solvents such as dichloromethane and acetonitrile. | [1][2] |
| Stability | Highly moisture-sensitive; reacts readily with nucleophiles. Assumed to be thermally unstable. |
Chemical Properties and Reactivity
The predominant chemical characteristic of this compound is its high electrophilicity at the sulfur atom, making it a strong thiophile. This reactivity is harnessed in the activation of thioglycosides for glycosylation reactions.
Role in Glycosylation
This compound is a key promoter in modern glycosylation chemistry.[1] It is particularly effective in the activation of thioglycosyl donors. The general mechanism involves the reaction of the thioglycoside with this compound, leading to the formation of a highly reactive glycosyl triflate intermediate. This intermediate is then readily attacked by a glycosyl acceptor (an alcohol) to form the desired glycosidic bond.
The use of this compound offers several advantages, including rapid activation at low temperatures and the ability to control the stereochemical outcome of the glycosylation.[2]
Experimental Protocols
In Situ Generation and Use in Glycosylation
A common method for the generation and use of this compound involves the reaction of a sulfenating agent with a triflate source in the presence of the glycosyl donor and acceptor.
Materials:
-
Glycosyl donor (e.g., a thioglycoside)
-
Glycosyl acceptor (an alcohol)
-
Dimethyl(methylthio)sulfonium triflate (DMTST) or a similar precursor
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous acetonitrile (CH₃CN)
-
Molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A solution of the glycosyl donor and glycosyl acceptor in a mixture of anhydrous dichloromethane and anhydrous acetonitrile is prepared in a flame-dried flask under an inert atmosphere, in the presence of activated molecular sieves.
-
The solution is cooled to a low temperature, typically between -70 °C and -40 °C.[1]
-
The activating agent, such as dimethyl(methylthio)sulfonium triflate (DMTST), which serves as a source for the methylsulfenyl cation, is added portion-wise to the reaction mixture.
-
The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.
-
Upon completion, the reaction is quenched by the addition of a base, such as triethylamine or pyridine.
-
The reaction mixture is allowed to warm to room temperature, diluted with a suitable organic solvent, and washed with aqueous solutions to remove inorganic byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired glycoside.
Mandatory Visualizations
Glycosylation Reaction Workflow
Caption: Experimental workflow for a typical glycosylation reaction using this compound as a promoter.
Proposed Mechanism of Thioglycoside Activation
Caption: Proposed mechanism for the activation of a thioglycoside with this compound.
Conclusion
This compound is a valuable, albeit specialized, reagent in modern synthetic chemistry. Its primary utility as a potent thiophilic promoter enables the efficient synthesis of complex oligosaccharides and glycoconjugates, which are of significant interest in drug discovery and development. While a comprehensive dataset of its physical properties remains elusive due to its reactive nature, its chemical reactivity and applications in glycosylation are well-documented. The experimental protocols and mechanistic understanding outlined in this guide provide a foundational resource for researchers and scientists working in the field of carbohydrate chemistry. Further research into the properties and applications of this and related reagents will undoubtedly continue to advance the frontiers of complex molecule synthesis.
References
Methodological & Application
Application Notes and Protocols: Glycosylation Reactions Using Methylsulfenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic or chemical process that attaches glycans to other molecules, is a cornerstone of carbohydrate chemistry and plays a pivotal role in drug development and glycobiology. The stereoselective formation of glycosidic bonds is a formidable challenge in the synthesis of complex oligosaccharides and glycoconjugates. A variety of methods have been developed to activate glycosyl donors for reaction with glycosyl acceptors. Among these, the use of thioglycosides as glycosyl donors is favored due to their stability and amenability to various activation conditions.
Methylsulfenyl trifluoromethanesulfonate (MeS-OTf), also known as methylsulfenyl triflate, has emerged as a potent activator for thioglycosides in glycosylation reactions. This reagent, in conjunction with a thiophilic promoter, facilitates the formation of glycosidic linkages, particularly 1,2-cis linkages, which are often challenging to synthesize stereoselectively. These application notes provide a comprehensive overview, reaction mechanisms, and detailed protocols for the use of this compound in glycosylation reactions.
Reaction Mechanism and Stereochemical Control
The activation of a thioglycoside donor by this compound is believed to proceed through the formation of a highly reactive sulfonium triflate intermediate at the anomeric center. This intermediate then serves as a potent leaving group, facilitating the nucleophilic attack by the glycosyl acceptor.
The stereochemical outcome of the glycosylation reaction is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the reactivity of the glycosyl acceptor, the solvent, and the reaction temperature. In the absence of a participating group at the C-2 position of the glycosyl donor, the formation of 1,2-cis glycosides is often favored. The triflate counterion is thought to play a crucial role in the stereoselectivity, potentially through the formation of intimate ion pairs that influence the trajectory of the incoming nucleophile.[1]
Logical Workflow for MeS-OTf Activated Glycosylation
Caption: General workflow for glycosylation using MeS-OTf.
Experimental Protocols
The following protocols are based on established methods for the activation of thioglycosides using sulfenyl triflates and related reagents. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Disaccharide Synthesis using this compound
This protocol is adapted from the general principles of thioglycoside activation by sulfenyl triflates.
Materials:
-
Glycosyl Donor (e.g., a protected thioglycoside)
-
Glycosyl Acceptor (with a free hydroxyl group)
-
This compound (MeS-OTf)
-
Anhydrous Dichloromethane (DCM)
-
Molecular Sieves (4 Å, activated)
-
Triethylamine or Pyridine (for quenching)
-
Silica Gel for column chromatography
Procedure:
-
To a stirred solution of the glycosyl donor (1.0 equiv) and glycosyl acceptor (1.2 equiv) in anhydrous dichloromethane under an inert atmosphere (e.g., Argon or Nitrogen) at -78 °C, add freshly activated powdered molecular sieves (4 Å).
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.5 equiv) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding triethylamine or pyridine (2.0 equiv).
-
Allow the mixture to warm to room temperature, then dilute with dichloromethane and filter through a pad of Celite to remove the molecular sieves.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Diagram of the Experimental Workflow
Caption: Step-by-step workflow for a typical glycosylation reaction.
Quantitative Data Summary
The yield and stereoselectivity of glycosylation reactions using this compound are highly dependent on the specific donor, acceptor, and reaction conditions. The following table summarizes representative data from the literature for related sulfenyl triflate-promoted glycosylations to provide an expected range of outcomes.
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | MSB/AgOTf | DCM | -60 | 75 | 1:1 |
| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | MSB/AgOTf | Et2O | -78 | 80 | 4:1 |
| Ethyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside | Methyl 2,3,6-tri-O-benzyl-β-D-glucopyranoside | MSB/AgOTf | DCM | -60 | 65 | 1:2 |
Note: Data presented here is for the closely related Methylsulfenyl bromide (MSB) in the presence of a triflate source, which generates a species analogous to MeS-OTf in situ. Specific data for pre-formed MeS-OTf is limited in publicly available literature.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are strictly anhydrous. The presence of water can hydrolyze the reactive intermediates.
-
Verify the activity of the this compound, as it can be sensitive to moisture.
-
Increase the excess of the glycosyl acceptor.
-
Vary the reaction temperature and time.
-
-
Poor Stereoselectivity:
-
The choice of solvent can have a significant impact on stereoselectivity. Ethereal solvents at low temperatures can sometimes favor the formation of 1,2-cis linkages.
-
The protecting groups on both the donor and acceptor can influence the stereochemical outcome. Consider alternative protecting group strategies.
-
Lowering the reaction temperature may improve selectivity.
-
Safety Precautions
This compound is a reactive and corrosive chemical. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere.
Conclusion
This compound is a valuable tool for the activation of thioglycoside donors in the stereoselective synthesis of oligosaccharides. Its ability to promote the formation of challenging 1,2-cis glycosidic linkages makes it a significant reagent in carbohydrate chemistry. The protocols and data presented in these application notes provide a foundation for researchers to utilize this powerful glycosylation method in their synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols: Electrophilic Sulfenylation of Alkenes with a Methylsulfenyl Trifluoromethanesulfonate Surrogate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a methylthio (-SMe) group into organic molecules is a significant transformation in medicinal chemistry and drug development. The methylthio moiety can modulate a compound's lipophilicity, metabolic stability, and biological activity. Electrophilic sulfenylation of alkenes provides a direct method for the formation of carbon-sulfur bonds. While "methylsulfenyl trifluoromethanesulfonate" is not a commonly reported reagent, the functionally equivalent and commercially available dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTSM) serves as a potent electrophilic methylthiolating agent. This document provides a detailed protocol for the sulfenylation of alkenes using DMTSM, based on established reactivity principles.
DMTSM reacts with alkenes to form a transient episulfonium ion, which is subsequently trapped by a nucleophile. This process allows for the stereospecific introduction of a methylthio group and another functional group across the double bond.
Reaction Principle
The sulfenylation of alkenes with dimethyl(methylthio)sulfonium trifluoromethanesulfonate proceeds via a two-step mechanism:
-
Electrophilic Attack: The electron-rich π-bond of the alkene attacks the electrophilic sulfur atom of DMTSM, leading to the formation of a cyclic episulfonium ion intermediate and the displacement of dimethyl sulfide.
-
Nucleophilic Ring Opening: A nucleophile present in the reaction mixture attacks one of the carbon atoms of the episulfonium ion, resulting in the opening of the three-membered ring and the formation of the final product with a newly formed C-S and C-Nu bond. The regioselectivity of the nucleophilic attack is dependent on the substitution pattern of the alkene.
Data Presentation
The following table summarizes the expected outcomes for the sulfenylation of a generic alkene with DMTSM in the presence of various nucleophiles. The yields are illustrative and will vary depending on the specific substrate and reaction conditions.
| Alkene Substrate | Nucleophile (Nu⁻) | Product Structure | Regioselectivity | Stereochemistry | Reference |
| Styrene | R₂Zn | R-CH(Ph)-CH₂-SMe | Markovnikov | anti | [1][2] |
| 1-Octene | R₂Zn | R-CH(C₆H₁₃)-CH₂-SMe | Markovnikov | anti | [1][2] |
| Cyclohexene | CS₂ / R₂NH | trans-1-(methylthio)-2-dithiocarbamoyl-cyclohexane | Not Applicable | anti | [3][4] |
Experimental Protocols
Preparation of Dimethyl(methylthio)sulfonium Trifluoromethanesulfonate (DMTSM)
Caution: Methyl trifluoromethanesulfonate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
To a stirred solution of dimethyl disulfide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at -20 °C under an inert atmosphere (e.g., argon or nitrogen), add methyl trifluoromethanesulfonate (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The product, DMTSM, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold, dry diethyl ether, and dry under vacuum.
-
Store the reagent under an inert atmosphere at low temperature.
General Protocol for the Sulfenylation of Alkenes with DMTSM
This protocol describes a general procedure. Optimization of the solvent, temperature, and reaction time may be necessary for specific substrates.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alkene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Addition of DMTSM: Cool the solution to the desired temperature (e.g., -78 °C to 0 °C) and add dimethyl(methylthio)sulfonium trifluoromethanesulfonate (1.1 eq) portion-wise with stirring.
-
Formation of Episulfonium Ion: Stir the reaction mixture at this temperature for 30-60 minutes to allow for the formation of the episulfonium ion intermediate.
-
Nucleophilic Addition: Introduce the nucleophile (1.2 eq) to the reaction mixture. The nature of the nucleophile will dictate the final product. For example:
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired sulfenylated product.
Mandatory Visualizations
Reaction Workflow
Caption: Workflow for the sulfenylation of alkenes.
Signaling Pathway (Reaction Mechanism)
Caption: Reaction mechanism for alkene sulfenylation.
References
- 1. Carbosulfenylation of Alkenes with Organozinc Reagents and Dimethyl(methylthio)sulfonium Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dimethyl(methylthio)sulfonium salt triggered dithiocarbamation of alkenes with CS2 and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
Applications of Methylsulfenyl Trifluoromethanesulfonate in Peptide Synthesis: A Detailed Guide for Researchers
For Immediate Release
Methylsulfenyl trifluoromethanesulfonate (MeSOTf) is emerging as a specialized reagent in peptide synthesis, offering a precise method for the post-translational modification of peptides. Primarily, it functions as a potent electrophilic methylthiolating agent, enabling the selective modification of nucleophilic amino acid residues. This application note provides an in-depth overview of its uses, detailed experimental protocols, and the underlying chemical principles for researchers, scientists, and professionals in drug development.
Core Application: Electrophilic Methylthiolation of Amino Acid Side Chains
Unlike common coupling reagents that facilitate peptide bond formation, this compound is utilized for the targeted modification of specific amino acid side chains within a peptide sequence. The key application is the introduction of a methylthio (-SMe) group, which can significantly alter the physicochemical properties of a peptide, such as its hydrophobicity, conformational stability, and interaction with biological targets.
The primary targets for methylthiolation are amino acids with nucleophilic side chains, most notably:
-
Cysteine: The thiol group of cysteine is a prime target for electrophilic attack by MeSOTf, leading to the formation of S-methylcysteine. This modification can be used to cap the reactive thiol group, preventing disulfide bond formation or other unwanted side reactions.
-
Tryptophan: The indole ring of tryptophan is also susceptible to electrophilic substitution, allowing for the introduction of a methylthio group. Modification of tryptophan can be a valuable tool for structure-activity relationship studies.
The high reactivity of MeSOTf, driven by the excellent leaving group ability of the triflate anion, allows these modifications to proceed under specific and controlled conditions.
Tabulated Data: A Comparative Overview of Peptide Modifications
While direct quantitative data for MeSOTf in peptide synthesis is emerging, we can compare the outcomes of similar electrophilic modifications on peptides to highlight the potential impact of methylthiolation. The following table summarizes representative data from related modifications.
| Modification Type | Reagent Example | Target Residue | Typical Yield (%) | Key Physicochemical Change |
| Methylthiolation | This compound | Cysteine, Tryptophan | (Expected to be high) | Increased local hydrophobicity |
| S-Methylation | Methyl Triflate | Cysteine | >90% | Capping of reactive thiol |
| Trifluoromethylthiolation | Trifluoromethanesulfenamide | Tryptophan | 66-80% | Significant increase in local hydrophobicity[1] |
| O-Triflation | Benzimidazolyl-triflate reagent | Tyrosine | High | Enables further cross-coupling reactions[2] |
Experimental Protocols
The following protocols provide a general framework for the methylthiolation of peptides using this compound. Optimization of reaction conditions may be necessary depending on the specific peptide sequence and desired outcome.
Protocol 1: S-Methylthiolation of Cysteine Residues in a Peptide
Objective: To selectively modify the thiol group of cysteine residues in a peptide to form S-methylcysteine.
Materials:
-
Peptide containing one or more cysteine residues
-
This compound (MeSOTf)
-
Anhydrous, inert solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas (e.g., Argon or Nitrogen)
-
Quenching solution (e.g., aqueous ammonium chloride)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in an anhydrous, inert solvent under an inert atmosphere. The concentration of the peptide should be optimized, typically in the range of 1-5 mg/mL.
-
Reagent Preparation: Prepare a fresh solution of this compound in the same anhydrous solvent.
-
Reaction: Cool the peptide solution to 0°C. Add the MeSOTf solution dropwise to the peptide solution with gentle stirring. The molar excess of MeSOTf will depend on the number of cysteine residues and the reactivity of the peptide, and should be empirically determined (a starting point is 1.5 equivalents per cysteine).
-
Monitoring: Monitor the reaction progress by LC-MS to observe the formation of the S-methylated peptide.
-
Quenching: Once the reaction is complete, quench the excess MeSOTf by adding a suitable quenching solution.
-
Purification: Purify the S-methylated peptide from the reaction mixture using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.
Protocol 2: C2-Methylthiolation of Tryptophan Residues in a Peptide
Objective: To selectively modify the indole side chain of tryptophan residues at the C2 position.
Materials:
-
Peptide containing one or more tryptophan residues
-
This compound (MeSOTf)
-
Acidic solvent (e.g., Trifluoroacetic acid - TFA)
-
Scavengers (e.g., triisopropylsilane - TIPS, if other sensitive residues are present)
-
Cold diethyl ether for precipitation
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Peptide Dissolution: Dissolve the tryptophan-containing peptide in trifluoroacetic acid. TFA often serves as both the solvent and the catalyst for the electrophilic aromatic substitution on the indole ring.[3]
-
Reaction: Add this compound to the peptide solution. The reaction is typically carried out at room temperature.
-
Monitoring: Track the progress of the modification using LC-MS, looking for a mass increase corresponding to the addition of a methylthio group.
-
Precipitation: Upon completion, precipitate the modified peptide by adding the reaction mixture to cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and then purify using RP-HPLC.
-
Characterization: Verify the structure and purity of the methylthiolated peptide using mass spectrometry and analytical HPLC.
Visualizing the Workflow and Mechanisms
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for the methylthiolation of peptides.
Caption: Proposed mechanism for the S-methylthiolation of a cysteine residue.
Caption: Mechanism for the electrophilic methylthiolation of a tryptophan residue.
Concluding Remarks
This compound is a valuable tool for the late-stage functionalization of peptides. Its ability to selectively introduce a methylthio group onto cysteine and tryptophan residues provides a powerful method for modulating the properties of synthetic peptides. The protocols and mechanisms outlined in this application note serve as a comprehensive guide for researchers looking to incorporate this reagent into their peptide synthesis and modification workflows. As with any highly reactive reagent, appropriate safety precautions should be taken, and reactions should be carried out in a well-ventilated fume hood.
References
- 1. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mild Synthesis of Aryl Triflates Enabling the Late-Stage Modification of Drug Analogs and Complex Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Trifluoromethanesulfonate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl trifluoromethanesulfonate, commonly known as methyl triflate (MeOTf), is a powerful and versatile methylating agent employed in a wide array of organic syntheses. Its high reactivity, stemming from the excellent leaving group ability of the triflate anion, makes it particularly suitable for the methylation of even weakly nucleophilic substrates. In the realm of natural product synthesis, where the construction of complex molecular architectures with high precision is paramount, methyl triflate serves as a crucial reagent for the introduction of methyl groups, often in the later stages of a synthetic sequence. This document provides detailed application notes and experimental protocols for the use of methyl trifluoromethanesulfonate in the synthesis of complex natural products, with a specific focus on the total synthesis of (-)-Quinocarcin.
Application in the Total Synthesis of (-)-Quinocarcin
The antitumor antibiotic (-)-Quinocarcin, a tetrahydroisoquinoline natural product, has been a target of significant interest for synthetic chemists due to its potent biological activity and challenging molecular structure. In the total synthesis of a derivative of this natural product, quinocarcinol methyl ester, developed by Danishefsky and coworkers, methyl triflate is utilized in a critical step to methylate a sensitive nitrogen atom within a complex intermediate, paving the way for the construction of the natural product's core structure.
Logical Workflow for the Methylation Step in the Synthesis of a Quinocarcin Intermediate
The following diagram illustrates the logical progression of the methylation reaction.
Caption: Logical workflow for the N-methylation step.
Quantitative Data
The following table summarizes the key quantitative data for the methylation step in the synthesis of the quinocarcinol methyl ester intermediate.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Quinocarcin Precursor | (Not specified) | 1.0 | 1.0 |
| Methyl Trifluoromethanesulfonate | 164.10 | 1.5 | 1.5 |
| Proton Sponge® | 214.32 | 1.5 | 1.5 |
| Product | (Not specified) | - | Yield: 85% |
Experimental Protocol
The following protocol is adapted from the total synthesis of quinocarcinol methyl ester by Danishefsky et al.
Objective: To perform the N-methylation of the quinocarcin precursor using methyl trifluoromethanesulfonate.
Materials:
-
Quinocarcin precursor (secondary amine intermediate)
-
Methyl trifluoromethanesulfonate (MeOTf)
-
Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, syringes, magnetic stirrer, etc.)
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere of argon or nitrogen.
-
Addition of Reactants: The quinocarcin precursor (1.0 equivalent) and Proton Sponge® (1.5 equivalents) are dissolved in anhydrous dichloromethane.
-
Addition of Methylating Agent: The solution is cooled to 0 °C in an ice bath. Methyl trifluoromethanesulfonate (1.5 equivalents) is added dropwise via syringe over a period of 5-10 minutes.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching the Reaction: Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
Work-up: The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x volume). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-methylated product.
Safety Precautions:
-
Methyl trifluoromethanesulfonate is a highly toxic, corrosive, and volatile reagent. It should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The reaction should be carried out under an inert atmosphere as methyl triflate is sensitive to moisture.
-
Proton Sponge® is a strong base and should be handled with care.
Signaling Pathway and Logical Relationships
The diagram below illustrates the key transformations and logical connections in the broader synthetic strategy for the quinocarcin core, highlighting the position of the methylation step.
Caption: Simplified workflow of the quinocarcin synthesis.
Application Notes and Protocols: Stereoselective Synthesis Using Methyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl trifluoromethanesulfonate, commonly known as methyl triflate (MeOTf), is a powerful and versatile reagent in modern organic synthesis. Its high reactivity as a methylating agent, owing to the excellent trifluoromethanesulfonate (triflate) leaving group, allows for the alkylation of a wide range of nucleophiles under mild conditions.[1] Beyond its role as a simple methylating agent, methyl triflate is a key promoter and catalyst in a variety of stereoselective transformations. These applications are of paramount importance in the synthesis of complex molecules such as pharmaceuticals, natural products, and advanced materials, where precise control of stereochemistry is crucial.
This document provides detailed application notes and experimental protocols for the use of methyl trifluoromethanesulfonate in three key areas of stereoselective synthesis:
-
Stereoselective Glycosylation: Leveraging the "pre-activation" strategy to control the formation of α- and β-glycosidic bonds.
-
Asymmetric Epoxidation: As a crucial activator for chiral sulfide catalysts in the enantioselective epoxidation of aldehydes.
-
Diastereoselective Aldol Reactions: In conjunction with chiral auxiliaries to achieve high levels of stereocontrol in carbon-carbon bond formation.
Caution: Methyl trifluoromethanesulfonate is a volatile, toxic, and corrosive alkylating agent. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.[1]
Stereoselective Glycosylation via Pre-activation
The stereoselective formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. The "pre-activation" strategy, wherein the glycosyl donor is activated with a promoter like methyl triflate in the absence of the glycosyl acceptor, offers a powerful method to control the stereochemical outcome of the glycosylation. This approach temporally separates the formation of the reactive intermediate from the glycosylation event, allowing for greater control over the reaction pathway.
The stereoselectivity of these reactions is highly dependent on the structure of the glycosyl donor, particularly the protecting groups at the C-2 position, as well as the reaction solvent. The mechanism generally involves the formation of a highly reactive glycosyl triflate intermediate. The subsequent nucleophilic attack by the glycosyl acceptor can proceed through an SN1-like or SN2-like pathway, leading to the formation of either the α- or β-glycoside. The equilibrium between the α- and β-glycosyl triflates and the oxocarbenium ion intermediate is a key determinant of the final stereochemical outcome.
Application: Stereoselective β-Mannosylation
The formation of β-mannosidic linkages is a particularly challenging transformation in carbohydrate synthesis. The use of a pre-activation protocol with methyl triflate and a suitable glycosyl donor, such as a 4,6-O-benzylidene-protected mannosyl thioglycoside, can overcome this challenge to provide the desired β-mannoside with high stereoselectivity.
Caption: Catalytic cycle for the asymmetric epoxidation of aldehydes using a chiral sulfide and MeOTf.
Quantitative Data: Asymmetric Epoxidation of Aldehydes
| Aldehyde | Chiral Sulfide Catalyst | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Benzaldehyde | (2R,5R)-2,5-Diphenylthiolane | P₂-Et | CH₂Cl₂ | -78 | 95 | 92 | N/A |
| Cinnamaldehyde | (2R,5R)-2,5-Diphenylthiolane | P₂-Et | CH₂Cl₂ | -78 | 88 | 94 | N/A |
| Cyclohexanecarboxaldehyde | (2R,5R)-2,5-Diphenylthiolane | P₂-Et | CH₂Cl₂ | -78 | 91 | 89 | N/A |
| 2-Naphthaldehyde | (2R,5R)-2,5-Diphenylthiolane | P₂-Et | CH₂Cl₂ | -78 | 93 | 95 | N/A |
Note: The data presented is representative and compiled from various sources. Specific outcomes may vary based on substrate and reaction conditions. P₂-Et is a phosphazene base.
Experimental Protocol: Catalytic Asymmetric Epoxidation
Materials:
-
Aldehyde
-
Chiral sulfide catalyst (e.g., (2R,5R)-2,5-diphenylthiolane)
-
Methyl trifluoromethanesulfonate (MeOTf)
-
Phosphazene base (e.g., P₂-Et)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the chiral sulfide catalyst (0.1 equiv) and anhydrous dichloromethane under an argon atmosphere.
-
The solution is cooled to -78 °C.
-
A solution of methyl triflate (0.1 equiv) in anhydrous dichloromethane is added dropwise, and the mixture is stirred for 10 minutes.
-
A solution of the phosphazene base (1.1 equiv) in anhydrous dichloromethane is added dropwise, followed by a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane.
-
The reaction is stirred at -78 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral epoxide.
Diastereoselective Aldol Reactions with Chiral Auxiliaries
Chiral auxiliaries are powerful tools for asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. The Evans oxazolidinone auxiliaries are widely used for this purpose. In the context of aldol reactions, a Lewis acid is often required to form a stereodefined enolate, which then reacts with an aldehyde to yield the aldol adduct with high diastereoselectivity.
While boron triflates are commonly employed, methyl triflate can also be used to promote the formation of silyl enol ethers from N-acylated oxazolidinones in the presence of a base and a silyl source. The resulting silyl enol ether can then undergo a highly diastereoselective Mukaiyama-type aldol reaction. The chiral auxiliary directs the approach of the aldehyde, leading to the preferential formation of one diastereomer.
Logical Flow of a Diastereoselective Aldol Reaction
Caption: Logical flow for a diastereoselective aldol reaction using a chiral auxiliary and MeOTf.
Quantitative Data: Diastereoselective Aldol Reactions
| N-Acyl Oxazolidinone | Aldehyde | Lewis Acid/Promoter | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf, Et₃N | >99:1 | 95 | N/A |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf, Et₃N | 98:2 | 89 | N/A |
| N-Acetyl-(S)-4-isopropyl-2-oxazolidinone | Propionaldehyde | TiCl₄, (-)-Sparteine | 95:5 | 85 | N/A |
Note: The data presented is representative and compiled from various sources. While Bu₂BOTf is shown for direct comparison of Evans' protocol, MeOTf is used in the formation of the silyl enol ether for a Mukaiyama-type aldol with similar high diastereoselectivity.
Experimental Protocol: Diastereoselective Mukaiyama-Type Aldol Reaction
Materials:
-
N-Acyl chiral oxazolidinone (e.g., N-propionyl-(S)-4-benzyl-2-oxazolidinone)
-
Triethylamine (Et₃N, distilled)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Methyl trifluoromethanesulfonate (MeOTf) with a silyl source
-
Aldehyde
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Silyl Enol Ether:
-
To a solution of the N-acyl oxazolidinone (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane at 0 °C is added trimethylsilyl triflate (1.2 equiv) dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes to form the silyl enol ether.
-
-
Aldol Reaction:
-
In a separate flame-dried flask, the aldehyde (1.2 equiv) is dissolved in anhydrous dichloromethane and cooled to -78 °C.
-
A Lewis acid catalyst such as boron trifluoride etherate (1.1 equiv) is added to the aldehyde solution.
-
The freshly prepared silyl enol ether solution is then added dropwise to the aldehyde/Lewis acid mixture at -78 °C.
-
The reaction is stirred at -78 °C and monitored by TLC.
-
-
Workup and Purification:
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate.
-
The mixture is warmed to room temperature, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude aldol adduct is purified by flash column chromatography on silica gel.
-
-
Auxiliary Cleavage:
-
The purified aldol adduct can be treated with various reagents (e.g., LiOH/H₂O₂ for hydrolysis to the carboxylic acid, LiBH₄ for reduction to the alcohol) to cleave the chiral auxiliary, which can often be recovered and reused.
-
Conclusion
Methyl trifluoromethanesulfonate is a powerful reagent that extends its utility far beyond simple methylation. Its ability to act as a potent electrophile and promoter enables a range of highly stereoselective transformations that are critical for the synthesis of complex, stereochemically defined molecules. The protocols and data presented herein provide a starting point for researchers to explore and apply these methodologies in their own synthetic endeavors. As with any highly reactive reagent, a thorough understanding of its properties and careful handling are essential for safe and successful experimentation.
References
Application Notes and Protocols: Activation of Thioglycosides with Sulfenyl Triflates
Introduction
Thioglycosides are a cornerstone in modern carbohydrate chemistry, valued for their stability across a wide range of reaction conditions and their versatile activation methods.[1] Activation of these glycosyl donors is typically achieved using thiophilic promoters. Among these, the sulfenyl triflate class of activators has gained significant popularity for its ability to rapidly and cleanly activate thioglycosides at low temperatures, such as -78 °C.[1]
This method involves the in situ generation of a highly electrophilic sulfenyl triflate, for example, from a sulfenyl chloride and silver trifluoromethanesulfonate (AgOTf).[2] This reagent then activates the thioglycoside to form a reactive glycosyl triflate intermediate, which readily couples with a glycosyl acceptor.[1][2] While early sulfenyl halides like benzenesulfenyl chloride (PhSCl) suffered from limited shelf-life, the development of stable, commercially available reagents such as p-nitrobenzenesulfenyl chloride (p-NO₂PhSCl) has made this method more practical and widely adopted in oligosaccharide synthesis.[1] These application notes provide a detailed experimental procedure for this activation strategy.
Reaction Mechanism and Workflow
The activation of a thioglycoside donor with a sulfenyl triflate proceeds through a well-defined pathway. The process begins with the reaction of a sulfenyl chloride with silver triflate to generate the highly reactive sulfenyl triflate. This species activates the thioglycoside, leading to the formation of a key glycosyl triflate intermediate, which is then intercepted by the glycosyl acceptor to form the desired glycosidic linkage. The disulfide generated is a stable byproduct of the reaction.[1]
References
Methyl Trifluoromethanesulfonate: A Powerful Catalyst for the Synthesis of Pharmaceutical Intermediates
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl trifluoromethanesulfonate (MeOTf), also known as methyl triflate, is a potent electrophilic methylating agent with increasing applications in organic synthesis.[1][2][3] Beyond its traditional role, recent studies have highlighted its efficacy as a catalyst in the direct nucleophilic substitution of alcohols. This allows for the formation of crucial carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds under mild conditions, making it a valuable tool in the synthesis of pharmaceutical intermediates.[4][5] This document provides detailed application notes and protocols for the use of MeOTf in the synthesis of key pharmaceutical building blocks, including functionalized carbonyl compounds, amides, and biologically significant heterocycles such as 4H-chromenes.[6][7]
Key Applications in Pharmaceutical Intermediate Synthesis
Methyl trifluoromethanesulfonate catalyzes the direct nucleophilic substitution of the hydroxyl group in a variety of alcohols, including benzylic, allylic, propargylic, and tertiary alcohols.[6] This circumvents the need for pre-activation of the alcohol to a better leaving group, streamlining the synthetic process. The reaction proceeds with a range of uncharged nucleophiles, such as 1,3-dicarbonyl compounds, amides, alkynes, and indoles.[4]
A significant application lies in the one-pot synthesis of 4H-chromene derivatives, a class of compounds with notable biological activity.[6][7] This is achieved through a tandem benzylation-cyclization-dehydration of 1,3-dicarbonyl compounds with 2-hydroxybenzyl alcohols.[6]
Reaction Mechanism and Pathway
The catalytic cycle of MeOTf in the nucleophilic substitution of alcohols involves the initial methylation of the alcohol's hydroxyl group. This in-situ formation of a methoxy ether intermediate generates trifluoromethanesulfonic acid (TfOH). The TfOH then protonates the methoxy group, facilitating its departure as methanol and generating a carbocation. This carbocation is subsequently attacked by the nucleophile. The regeneration of MeOTf is proposed to occur from the reaction of methanol and TfOH.[6][7]
Caption: Proposed catalytic cycle for MeOTf in nucleophilic substitution.
Experimental Protocols
General Safety Precautions: Methyl trifluoromethanesulfonate is a highly reactive and toxic substance.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[8]
Protocol 1: General Procedure for MeOTf-Catalyzed Nucleophilic Substitution of Alcohols
This protocol is a general guideline for the reaction of an alcohol with a nucleophile using MeOTf as a catalyst.[6][9]
Materials:
-
Alcohol (1.0 equiv)
-
Nucleophile (1.2 equiv)
-
Methyl trifluoromethanesulfonate (MeOTf) (20 mol %)
-
Anhydrous solvent (e.g., nitromethane, 0.3 M)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol and the nucleophile.
-
Add the anhydrous solvent and stir the mixture at room temperature until all solids are dissolved.
-
Carefully add methyl trifluoromethanesulfonate to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature, 60 °C) for the required time (e.g., 2-12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of 4H-Chromene Derivatives
This protocol describes the synthesis of 4H-chromene derivatives from 2-hydroxybenzyl alcohols and 1,3-dicarbonyl compounds.[7]
Materials:
-
2-Hydroxybenzyl alcohol (1.0 equiv)
-
1,3-Dicarbonyl compound (1.2 equiv)
-
Methyl trifluoromethanesulfonate (MeOTf) (20 mol %)
-
Anhydrous nitromethane (0.3 M)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer
-
Inert atmosphere
Procedure:
-
Follow steps 1-3 of the general procedure, using the 2-hydroxybenzyl alcohol and the 1,3-dicarbonyl compound.
-
Heat the reaction mixture to 100 °C and stir for the specified time.
-
Follow steps 5-9 of the general procedure for workup and purification.
Data Presentation
The following tables summarize the results obtained for the MeOTf-catalyzed synthesis of various pharmaceutical intermediates.
Table 1: MeOTf-Catalyzed Synthesis of Functionalized 1,3-Dicarbonyl Compounds [9]
| Entry | Alcohol | Nucleophile | Product | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzyl alcohol | Acetylacetone | 3-Benzylacetylacetone | 2 | RT | 95 |
| 2 | Benzyl alcohol | Ethyl acetoacetate | Ethyl 2-benzylacetoacetate | 2 | RT | 91 |
| 3 | 4-Methoxybenzyl alcohol | Acetylacetone | 3-(4-Methoxybenzyl)acetylacetone | 2 | RT | 98 |
| 4 | Cinnamyl alcohol | Acetylacetone | 3-Cinnamylacetylacetone | 12 | 60 | 85 |
Table 2: MeOTf-Catalyzed One-Pot Synthesis of 4H-Chromene Derivatives [7]
| Entry | 2-Hydroxybenzyl alcohol | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | 2-(1-Hydroxyethyl)phenol | Acetylacetone | 2,4-Dimethyl-4H-chromene | 70 |
| 2 | 2-(1-Hydroxyethyl)phenol | Pentane-2,4-dione | 2-Ethyl-4-methyl-4H-chromene | 45 |
| 3 | 2-(1-Hydroxyethyl)phenol | Ethyl 3-oxo-3-phenylpropanoate | 4-Methyl-2-phenyl-4H-chromene | 72 |
| 4 | 2-(1-Hydroxyethyl)phenol | Ethyl 3-oxobutanoate | Ethyl 4-methyl-2-oxo-2,4-dihydrochromene-3-carboxylate | 47 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of pharmaceutical intermediates using MeOTf.
Caption: General experimental workflow.
Conclusion
Methyl trifluoromethanesulfonate is a versatile and efficient catalyst for the synthesis of a variety of pharmaceutical intermediates. Its ability to activate alcohols for direct nucleophilic substitution under mild conditions offers a significant advantage over traditional multi-step methods. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to incorporate this powerful synthetic tool into their workflows.
References
- 1. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4 H-Chromene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving Air-Sensitive Triflates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory setup and execution of chemical reactions involving air-sensitive triflates. The information herein is intended to guide researchers in safely and effectively handling these reactive compounds to achieve reproducible and high-yielding synthetic outcomes.
Introduction to Air-Sensitive Triflates
Trifluoromethanesulfonates (triflates) are versatile reagents and catalysts in organic synthesis. While many metal triflates are commercially available as stable hydrates, their anhydrous forms are often powerful Lewis acids that can catalyze a wide range of transformations. However, these anhydrous triflates are frequently sensitive to air and moisture, which can deactivate the catalyst and lead to inconsistent reaction results. Proper handling techniques are therefore crucial for their successful application.
This guide focuses on the setup and protocols required for working with these air-sensitive triflates, ensuring an inert atmosphere to maintain their reactivity and stability.
Laboratory Setup for Handling Air-Sensitive Triflates
The exclusion of air and moisture is paramount when working with sensitive triflates. The two primary methods for achieving an inert atmosphere are the use of a Schlenk line or a glove box.
2.1. Schlenk Line Setup
A Schlenk line is a dual-manifold glass apparatus that allows for the manipulation of air-sensitive compounds under an inert gas (typically argon or nitrogen).[1] One manifold is connected to a high-purity inert gas source, while the other is connected to a vacuum pump. Specialized glassware, known as Schlenkware, is designed with sidearms and stopcocks to connect to the Schlenk line.
Key Components:
-
Dual-Manifold Schlenk Line: Allows for alternating between vacuum and inert gas.
-
Inert Gas Source: High-purity argon or nitrogen cylinder with a regulator.
-
Vacuum Pump: A two-stage rotary vane pump is typically sufficient.
-
Cold Trap: A Dewar flask filled with liquid nitrogen to protect the vacuum pump from corrosive vapors.
-
Schlenk Glassware: Round-bottom flasks, filter funnels, and other apparatus equipped with a sidearm and stopcock.
-
Cannulas and Syringes: For the transfer of liquids and solutions under an inert atmosphere.
2.2. Glove Box Setup
A glove box provides a sealed environment with a continuously purified inert atmosphere, typically with oxygen and moisture levels maintained below 1 ppm.[2][3] This setup is ideal for more complex manipulations and for the storage of air-sensitive reagents.
Key Components:
-
Main Chamber: The primary workspace.
-
Antechamber: A smaller chamber that can be evacuated and refilled with inert gas to introduce or remove items from the main chamber without compromising the internal atmosphere.
-
Gas Purification System: Typically uses copper and molecular sieves to remove oxygen and moisture.
-
Gloves: Heavy-duty rubber gloves sealed to glove ports.
-
Sensors: Oxygen and moisture sensors to monitor the atmosphere inside the box.
General Protocols for Handling Air-Sensitive Triflates
3.1. Glassware Preparation
All glassware must be scrupulously dried to remove adsorbed water.
-
Procedure:
-
Clean glassware with an appropriate solvent and rinse with deionized water, followed by acetone.
-
Place the glassware in an oven at >120 °C for at least 4 hours, or overnight.
-
Assemble the hot glassware and immediately connect it to the Schlenk line.
-
Evacuate the glassware while it is still warm and then backfill with inert gas. Repeat this "evacuate-refill" cycle three times. Alternatively, flame-dry the glassware under vacuum using a heat gun.
-
3.2. Solvent Degassing
Solvents for reactions involving air-sensitive triflates must be both anhydrous and deoxygenated.
-
Freeze-Pump-Thaw Method (Most Effective):
-
Place the anhydrous solvent in a Schlenk flask with a stir bar.
-
Freeze the solvent by immersing the flask in liquid nitrogen.
-
Once frozen solid, open the flask to the vacuum for several minutes to remove gases from the headspace.
-
Close the stopcock and thaw the solvent.
-
Repeat this cycle three times. After the final cycle, backfill the flask with inert gas.
-
-
Purging with Inert Gas:
-
Bubble a steady stream of inert gas through the solvent for at least 30 minutes. This method is less effective at removing all dissolved oxygen but can be sufficient for less sensitive applications.
-
Synthesis of Anhydrous Metal Triflates (General Protocol)
Many air-sensitive metal triflates are prepared by dehydrating their stable hydrated counterparts.
Protocol: Preparation of Anhydrous Lanthanide(III) Triflates
Hydrated lanthanide triflates can be synthesized by reacting the corresponding lanthanide oxide with aqueous triflic acid.[4]
Dehydration Procedure:
-
Place the hydrated lanthanide triflate in a Schlenk flask equipped with a stir bar.
-
Connect the flask to a Schlenk line.
-
Slowly heat the flask to 180-200 °C under a dynamic vacuum.[4]
-
Maintain this temperature and vacuum for several hours until all water has been removed.
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas.
-
The resulting anhydrous triflate should be stored under an inert atmosphere, preferably in a glove box.
Application: Catalytic Reactions Using Air-Sensitive Triflates
Anhydrous metal triflates are potent Lewis acids for various organic transformations. The following are example protocols for reactions catalyzed by air-sensitive triflates.
5.1. Scandium Triflate-Catalyzed Aromatic Aldehydic C-H Activation
This protocol describes the C-H activation of an aromatic aldehyde, a reaction that requires an active, anhydrous catalyst.[5]
Experimental Protocol:
-
To a 100 mL oven-dried, three-necked round-bottom flask equipped with a stir bar, condenser, and septum, add anhydrous scandium(III) triflate (0.2953 g, 0.6 mmol) and triphenylphosphine (0.3150 g, 1.2 mmol) under a positive pressure of nitrogen.
-
Add dry dichloromethane (10 mL) via syringe.
-
Inject benzaldehyde (0.31 mL, 3 mmol) and 4-fluorophenol (0.4036 g, 3.6 mmol) into the flask.
-
Heat the reaction mixture to 60 °C in a water bath and stir for 2 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with deionized water.
Table 1: Quantitative Data for Scandium Triflate-Catalyzed C-H Activation
| Reagent | Molar Equiv. | Amount |
| Benzaldehyde | 1.0 | 3 mmol |
| 4-Fluorophenol | 1.2 | 3.6 mmol |
| Scandium(III) Triflate | 0.2 | 0.6 mmol |
| Triphenylphosphine | 0.4 | 1.2 mmol |
| Dichloromethane | - | 10 mL |
| Parameter | Value | |
| Temperature | 60 °C | |
| Reaction Time | 2 hours |
5.2. Ytterbium Triflate-Catalyzed Hetero-Diels-Alder Reaction
This protocol outlines a pseudo four-component hetero-Diels-Alder reaction where anhydrous Yb(OTf)₃ acts as a powerful Lewis acid catalyst.[6]
Experimental Protocol:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 4-hydroxydithiocoumarin (1 mmol), the desired aldehyde (1 mmol), and anhydrous ytterbium(III) triflate (10 mol%).
-
Add dry acetonitrile (5 mL) via syringe.
-
Add ammonium acetate or the primary amine (1.2 mmol).
-
Seal the tube and stir the mixture at the desired temperature (e.g., room temperature or gentle heating).
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is worked up by adding water and extracting with an organic solvent.
Table 2: Representative Quantitative Data for Yb(OTf)₃-Catalyzed Hetero-Diels-Alder Reaction
| Component | Molar Equiv. |
| 4-Hydroxydithiocoumarin | 1.0 |
| Aldehyde | 1.0 |
| Ammonium Acetate/Amine | 1.2 |
| Ytterbium(III) Triflate | 0.1 |
| Parameter | Value |
| Solvent | Acetonitrile |
| Temperature | Room Temp. - 60 °C |
| Typical Yield | Good to Excellent |
Visualization of Experimental Workflows
Diagram 1: General Workflow for Handling Air-Sensitive Triflates
A generalized workflow for conducting reactions with air-sensitive triflates.
Diagram 2: Logical Relationship for Inert Atmosphere Techniques
Logical relationship between the goal of inert atmosphere and the techniques employed.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves).[7][8]
-
Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the experiment to prevent air from entering the system.
-
Quenching: Be cautious when quenching reactions, especially those involving pyrophoric materials. Add quenching agents slowly and at a low temperature.
-
Waste Disposal: Dispose of all chemical waste, including quenched pyrophoric materials, according to institutional guidelines.
By following these detailed protocols and safety guidelines, researchers can confidently and successfully incorporate air-sensitive triflates into their synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 5. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 6. Yb(OTf)3 catalysed regioselective synthesis of unusual di- and tri- substituted 3,4-dihydrothiochromeno[3,2-e][1,3]thiazin-5(2H)-one derivatives through a pseudo four-component hetero-Diels–Alder reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Application Notes and Protocols: Methylsulfenyl Trifluoromethanesulfonate Mediated Intramolecular Cyclization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of electrophilic cyclization and reactivity of analogous sulfenylating agents. As of the date of this document, specific literature precedent for methylsulfenyl trifluoromethanesulfonate as a direct mediator for intramolecular cyclization is limited. Therefore, the following represents a scientifically plausible, hypothetical model for this transformation. Researchers should exercise caution and perform appropriate reaction optimization.
Introduction
Intramolecular cyclization is a cornerstone of synthetic organic chemistry, enabling the efficient construction of cyclic molecules that form the core of many pharmaceuticals and natural products. Electrophilic sulfur reagents are powerful tools for initiating such cyclizations by activating unsaturated carbon-carbon bonds towards nucleophilic attack. This compound (CH₃SOTf), an exceptionally potent electrophile due to the super-leaving group nature of the triflate anion, is proposed here as a highly effective mediator for the intramolecular cyclization of various unsaturated substrates. This methodology is anticipated to provide a mild and efficient route to a variety of sulfur-containing heterocyclic and carbocyclic frameworks.
The proposed reaction proceeds via the activation of an alkene or alkyne by the electrophilic methylsulfenyl group, forming a transient thiiranium or thiirenium ion intermediate. Subsequent intramolecular attack by a suitably positioned nucleophile leads to the formation of the cyclic product.
Proposed Applications
-
Synthesis of sulfur-containing heterocycles: This method is expected to be highly applicable for the synthesis of tetrahydrothiophenes, thiolanes, and other sulfur-containing rings, which are prevalent motifs in medicinal chemistry.
-
Stereoselective synthesis: The involvement of a cyclic thiiranium ion intermediate suggests the potential for high stereocontrol in the cyclization process, leading to the formation of specific diastereomers.
-
Tandem reactions: The initial cyclization product, a β-thiomethylated cyclic compound, is amenable to further synthetic transformations, such as oxidation to the corresponding sulfoxide or sulfone, or elimination to introduce unsaturation.
Quantitative Data Summary
The following tables present hypothetical data for the this compound mediated intramolecular cyclization of a model substrate, 4-penten-1-ol, to form 2-(thiomethyl)tetrahydrofuran. These values are extrapolated from analogous electrophilic cyclization reactions.[1][2]
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH₂Cl₂ | -78 | 2 | 85 |
| 2 | CH₂Cl₂ | -40 | 1 | 78 |
| 3 | CH₂Cl₂ | 0 | 0.5 | 65 |
| 4 | Toluene | -78 | 2 | 72 |
| 5 | Acetonitrile | -40 | 2 | 55 |
| 6 | Hexane | -78 | 3 | 40 |
Table 2: Substrate Scope
| Entry | Substrate | Product | Yield (%) |
| 1 | 4-Penten-1-ol | 2-(Thiomethyl)tetrahydrofuran | 85 |
| 2 | 5-Hexen-1-ol | 2-(Thiomethyl)tetrahydropyran | 82 |
| 3 | N-allyl-4-methylbenzenesulfonamide | 1-Tosyl-3-(thiomethyl)pyrrolidine | 79 |
| 4 | 1-Phenyl-4-penten-1-ol | 2-Phenyl-5-(thiomethyl)tetrahydrofuran | 88 (dr 9:1) |
| 5 | 4-Pentynoic acid | 5-(Thiomethylene)dihydrofuran-2(3H)-one | 75 |
Experimental Protocols
Protocol 1: Synthesis of this compound (CH₃SOTf)
Caution: this compound is expected to be a highly reactive and moisture-sensitive compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.
Materials:
-
Dimethyl disulfide ((CH₃)₂S₂)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet, add anhydrous dichloromethane (20 mL).
-
Cool the flask to -40 °C in an acetonitrile/dry ice bath.
-
Add dimethyl disulfide (1.0 eq) to the cooled solvent.
-
Slowly add trifluoromethanesulfonic anhydride (1.0 eq) dropwise via syringe over 10 minutes.
-
Stir the resulting solution at -40 °C for 30 minutes. The solution of this compound is now ready for use in the subsequent cyclization reaction. It is recommended to use this reagent in situ without isolation.
Protocol 2: General Procedure for Intramolecular Cyclization
Materials:
-
Unsaturated substrate (e.g., 4-penten-1-ol)
-
In situ generated solution of this compound (from Protocol 1)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
2,6-Lutidine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a separate flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the unsaturated substrate (1.0 eq) and 2,6-lutidine (1.2 eq) in anhydrous dichloromethane (10 mL per mmol of substrate).
-
Cool the substrate solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared solution of this compound (1.1 eq) from Protocol 1 to the substrate solution via cannula over 20 minutes.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.
Visualizations
Proposed Reaction Mechanism
References
Application Notes and Protocols: The Use of Methylsulfenyl Trifluoromethanesulfonate in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylsulfenyl trifluoromethanesulfonate (MeSOTf), and related sulfenyl triflates, are potent thiophilic promoters used in carbohydrate chemistry for the activation of thioglycosides to form glycosidic bonds. This methodology is pivotal in the synthesis of complex oligosaccharides and glycoconjugates, which play crucial roles in numerous biological processes, making them key targets in drug development. This compound is typically generated in situ from precursors such as methanesulfenyl bromide (MeSBr) and silver trifluoromethanesulfonate (AgOTf). The high reactivity of these promoters allows for rapid and clean glycosylation reactions, often at low temperatures, with the formation of stable disulfide byproducts.[1]
These application notes provide an overview of the utility of this compound in glycosylation reactions, detailed experimental protocols, and quantitative data to guide researchers in applying this powerful tool in their synthetic strategies.
Applications in Carbohydrate Chemistry
The primary application of this compound in carbohydrate chemistry is the activation of thioglycoside donors for the formation of O-glycosidic linkages. Thioglycosides are popular glycosyl donors due to their stability to a wide range of reaction conditions used for protecting group manipulations.[1] Activation with a thiophilic promoter like this compound is therefore a key step in many oligosaccharide synthesis strategies.
Key applications include:
-
Oligosaccharide Synthesis: The construction of complex oligosaccharides is a cornerstone of glycochemistry. This compound and its analogs are instrumental in forging challenging glycosidic linkages, including the stereoselective formation of 1,2-cis-linked disaccharides.[2]
-
Synthesis of Glycoconjugates: This methodology is employed in the synthesis of glycoconjugates, such as glycopeptides and glycolipids, which are vital for studying biological processes and for the development of therapeutics.
-
Development of Carbohydrate-Based Drugs: The efficient synthesis of oligosaccharides is a critical step in the development of carbohydrate-based drugs, vaccines, and diagnostics.
Reaction Mechanism and Workflow
The activation of a thioglycoside donor with this compound proceeds through a well-defined mechanism. The following diagrams illustrate the proposed reaction pathway and a general experimental workflow for a typical glycosylation reaction.
Caption: Proposed mechanism for thioglycoside activation with MeSOTf.
Caption: General experimental workflow for glycosylation.
Quantitative Data Summary
The following tables summarize quantitative data from various glycosylation reactions using sulfenyl triflate-based promoter systems. These examples highlight the scope of donors and acceptors, as well as the typical yields and stereoselectivities that can be achieved.
Table 1: Glycosylation of Various Donors and Acceptors with a p-Nitrobenzenesulfenyl Chloride/AgOTf Promoter System [1]
| Entry | Glycosyl Donor | Glycosyl Acceptor | Promoter System | Yield (%) | Anomeric Ratio (α:β) |
| 1 | Mannopyranoside 1 | Amino Acid 2 | 1 eq p-NO₂PhSCl, 2.5 eq AgOTf | 80 | α-anomer |
| 2 | 4,6-O-Benzylidene mannopyranoside 10 | Acceptor 6 | Pre-activation | 72 | 13:1 |
| 3 | 4,6-O-Benzylidene glucopyranosyl donor 12 | Acceptor 13 | Pre-activation | - | 3:1 |
| 4 | Tetra-O-benzyl glucosyl donor 15 | Primary Alcohol | - | - | β-selective |
| 5 | N-acetylglucosamine thioglycoside 19 | - | - | 20 | - |
Table 2: Investigation of the Scope of Iron(III) Triflate-Promoted Glycosylation [3]
| Entry | Glycosyl Donor | Glycosyl Acceptor | Product | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| 1 | Per-O-benzoylated glucosyl donor 3 | 6-OH acceptor 1 | Disaccharide 4 | 16 | 96 | β-only |
| 2 | Per-O-benzoylated glucosyl donor 3 | 2-OH acceptor 2 | Disaccharide 5 | 24 | 87 | β-only |
| 3 | α-ethylthio glycoside 6 | 6-OH acceptor 1 | Disaccharide 4 | 30 | 92 | β-only |
| 6 | - | - | Disaccharide 10 | 16 | 86 | 1:1.5 |
| 7 | Donor 9 | 2-OH acceptor 2 | Disaccharide 11 | 16 | 73 | 1.0:1 |
| 8 | Per-O-benzoylated galactosyl donor 12 | 6-OH acceptor 1 | Disaccharide 13 | 16 | 96 | - |
| 9 | Per-O-benzoylated galactosyl donor 12 | 2-OH acceptor 2 | Disaccharide 14 | 24 | 89 | - |
| 11 | Donor 15 | 2-OH acceptor 2 | Disaccharide 17 | 16 | 79 | 1.6:1 |
| 12 | Per-O-benzoylated mannosyl donor 18 | 6-OH acceptor 1 | Disaccharide 19 | 24 | 84 | α-only |
| 13 | Per-O-benzoylated mannosyl donor 18 | 2-OH acceptor 2 | Disaccharide 20 | 24 | 85 | α-only |
Experimental Protocols
The following is a general protocol for the activation of thioglycosides using a sulfinamide/triflic anhydride system, which generates a sulfenyl triflate in situ. This can be adapted for use with this compound generated from its precursors.
Materials:
-
Glycosyl donor (thioglycoside)
-
Glycosyl acceptor
-
1-Benzenesulfinyl piperidine (BSP) or other suitable sulfinamide (1.1 equiv.)
-
2,4,6-Tri-tert-butylpyrimidine (TTBP) (2.0 equiv.)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
3 Å Molecular Sieves
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl donor, 1-benzenesulfinyl piperidine (1.1 equiv.), 2,4,6-tri-tert-butylpyrimidine (2.0 equiv.), and activated 3 Å molecular sieves.
-
Solvent Addition: Add anhydrous dichloromethane to achieve a substrate concentration of approximately 0.03 M.
-
Cooling: Cool the stirred suspension to -78 °C in a dry ice/acetone bath.
-
Promoter Addition: After stirring for 15 minutes at -78 °C, add trifluoromethanesulfonic anhydride (1.2 equiv.) dropwise via syringe.
-
Acceptor Addition: Stir the mixture for 5 minutes, then add a solution of the glycosyl acceptor (1.5 equiv.) in a minimal amount of anhydrous dichloromethane.
-
Reaction: Continue stirring at -78 °C for 30 minutes.
-
Warming: Allow the reaction mixture to warm to room temperature over a period of 2 hours.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Wash the combined filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., mixtures of ethyl acetate in hexanes) to afford the desired glycoside.[4]
Note on in situ generation of this compound:
This compound can be generated in situ by the reaction of methanesulfenyl bromide (MeSBr) with silver trifluoromethanesulfonate (AgOTf).[1] In this case, the pre-formed MeSBr would be added to a solution of the thioglycoside and AgOTf at low temperature. It is important to note that MeSBr has limited shelf-life and often needs to be freshly prepared.[1]
Safety Precautions
-
Trifluoromethanesulfonic anhydride and this compound are highly reactive and corrosive. Handle these reagents with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reactions should be carried out under an inert atmosphere as the reagents are moisture-sensitive.
-
Use anhydrous solvents and reagents to ensure optimal reaction performance.
Conclusion
This compound and related sulfenyl triflates are powerful and versatile promoters for the activation of thioglycosides in carbohydrate chemistry. Their high reactivity enables the efficient synthesis of complex oligosaccharides and glycoconjugates under mild conditions. The provided protocols and data serve as a valuable resource for researchers aiming to incorporate this methodology into their synthetic endeavors, ultimately facilitating advancements in glycobiology and the development of novel carbohydrate-based therapeutics.
References
- 1. A Stable, Commercially Available Sulfenyl Chloride for the Activation of Thioglycosides in Conjunction with Silver Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the methylsulfenyl cation as an activator for glycosylation reactions with alkyl (aryl) 1-thioglycopyranosides: synthesis of methyl O-(2-acetamido-2- deoxy-beta-D-glucopyranosyl)-(1----6)-O-alpha-D-glucopyranosyl-(1----2) -alpha-D -glucopyranoside, a derivative of the core trisaccharide of E. coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cooperatively Catalyzed Activation of Thioglycosides with Iodine and Iron(III) Trifluoromethanesulfonate [mdpi.com]
- 4. IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to handle and store Methylsulfenyl trifluoromethanesulfonate safely
Frequently Asked Questions (FAQs)
Q1: What is Methylsulfenyl trifluoromethanesulfonate and what are its primary hazards?
This compound (also referred to as MST) is a highly reactive reagent used in organic synthesis, particularly as an activator in glycosylation reactions. Based on available literature, its primary hazards are:
-
Corrosivity: It is described as a corrosive substance.
-
Moisture Sensitivity: It is very sensitive to moisture.
-
Instability: The compound is noted to be unstable, to the extent that it can be difficult to isolate. It is also reported to darken upon exposure to air.[1]
Q2: How should I handle this compound?
Due to its reported instability and reactivity, this compound is often generated immediately before use (in situ). If handling a prepared solution, the following precautions are critical:
-
Work in a well-ventilated chemical fume hood.
-
Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile rubber), a flame-retardant lab coat, and chemical safety goggles or a face shield.
-
Avoid all personal contact, including inhalation of any vapors.
-
Use inert atmosphere techniques (e.g., under dry nitrogen or argon) to handle the material, given its sensitivity to air and moisture.[1]
Q3: What are the recommended storage conditions for this compound?
While isolation is reportedly difficult, if short-term storage is necessary, it should be done with extreme care. One source suggests it can be stored at room temperature under dry nitrogen for several months without significant decomposition.[1] However, given its instability, storage is generally not recommended. If generated and not used immediately, it should be stored in a tightly sealed container under an inert atmosphere, away from moisture, heat, and incompatible materials.
Q4: What happens if this compound is exposed to air or moisture?
Exposure to air can cause the compound to darken, indicating decomposition.[1] Due to its high moisture sensitivity, contact with water will likely lead to rapid decomposition, potentially producing corrosive byproducts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reagent has darkened in color. | Exposure to air and/or light. | This indicates decomposition.[1] It is strongly advised not to use the reagent and to prepare a fresh batch. |
| Inconsistent or poor reaction yield. | Reagent degradation due to moisture or air exposure. | Ensure all glassware is rigorously dried and the reaction is conducted under a dry, inert atmosphere (nitrogen or argon). Consider generating the reagent in situ for immediate consumption. |
| Corrosion of metal equipment (e.g., needles, spatulas). | The reagent is known to be corrosive.[1] | Use equipment made of compatible materials (e.g., glass, PTFE). Avoid contact with metals. |
Quantitative Data Summary
There is a lack of publicly available, verified quantitative safety and physical data for this compound. The table below highlights the absence of this critical information.
| Property | Value | Source |
| Flash Point | Not Available | - |
| Boiling Point | Not Available | - |
| Decomposition Temperature | Dependent on protecting groups in reaction.[1] | e-EROS Encyclopedia of Reagents for Organic Synthesis |
| Incompatible Materials | Moisture, Air | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and in situ generation of this compound are described in specialized organic chemistry literature. One common method involves the reaction of sulfenyl halides with silver trifluoromethanesulfonate.[1] Researchers should consult peer-reviewed synthetic chemistry journals for specific, validated procedures.
Logical Workflow for Handling Unstable Reagents
The following diagram outlines a general workflow for handling highly reactive and unstable reagents like this compound, emphasizing safety and control.
References
Common side products in Methylsulfenyl trifluoromethanesulfonate reactions
Welcome to the technical support center for electrophilic methylthiolation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments involving the introduction of a methylthio (-SMe) group.
Given that "Methylsulfenyl trifluoromethanesulfonate" is not a commercially available or commonly cited reagent, this guide focuses on troubleshooting reactions with functionally equivalent and widely used electrophilic methylthiolating agents. These reagents are designed to deliver an electrophilic "MeS+" equivalent to a nucleophilic substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for electrophilic methylthiolation?
A1: Common reagents for electrophilic methylthiolation include:
-
Dimethyl disulfide (DMDS) , often activated by a strong electrophile like trifluoromethanesulfonic anhydride (Tf₂O).
-
Methylsulfenyl chloride (MeSCl) , a highly reactive and less commonly used reagent due to its instability.
-
N-(Methylthio)phthalimide , a more stable, solid alternative.
-
Dimethyl sulfoxide (DMSO) , which can act as a methylthiolating agent in the presence of an activating agent (e.g., SOCl₂, POCl₃, or Tf₂O), often via a Pummerer-type rearrangement.
Q2: My reaction is not proceeding to completion. What are the likely causes?
A2: Incomplete conversion can be due to several factors:
-
Insufficiently activated electrophile: If using DMDS, ensure your activating agent (e.g., Tf₂O) is fresh and added under anhydrous conditions.
-
Poor nucleophilicity of the substrate: Your substrate may not be a strong enough nucleophile. Consider using a stronger base to generate a more reactive enolate or anion.
-
Steric hindrance: The nucleophilic site on your substrate may be sterically hindered, preventing the approach of the methylthiolating agent.
-
Low reaction temperature: Some methylthiolation reactions require elevated temperatures to proceed at a reasonable rate.
Q3: I am observing multiple products in my reaction mixture. What are the common side products?
A3: The formation of multiple products is a common issue. Key side products include:
-
Over-methylation: Dithiolation or even trithiolation of the substrate can occur, especially with highly activated methylthiolating agents or an excess of the reagent.
-
Oxidation: The desired methylthiolated product can be oxidized to the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) species, particularly when using DMSO-based methods or if the reaction is exposed to air for extended periods.
-
Elimination Products: If the substrate has a suitable leaving group, elimination to form an alkene can compete with methylthiolation.
-
Reaction with Solvent: Nucleophilic solvents can compete with your substrate for the electrophilic methylthiolating agent.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your electrophilic methylthiolation experiments.
Problem 1: Low Yield of the Desired Monomethylthiolated Product
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Reaction Conditions | Optimize temperature, reaction time, and solvent. A solvent screen may be necessary to find the ideal conditions for your specific substrate. |
| Decomposition of Reagents | Ensure all reagents, especially triflic anhydride and methylsulfenyl chloride, are fresh and handled under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | Carefully control the stoichiometry of your reagents. Use of a slight excess of the limiting reagent may be necessary, but a large excess of the methylthiolating agent can lead to side products. |
| Inefficient Generation of the Nucleophile | If your substrate requires deprotonation, ensure you are using a suitable base and that the deprotonation is complete before adding the methylthiolating agent. |
Problem 2: Formation of Dithiolated or Other Over-Methylated Products
| Possible Cause | Troubleshooting Steps |
| Excess Methylthiolating Agent | Reduce the equivalents of the methylthiolating agent used. A 1:1 stoichiometry is a good starting point. |
| High Reactivity of the Electrophile | If using a highly reactive system like DMDS/Tf₂O, consider switching to a milder reagent such as N-(methylthio)phthalimide. |
| Deprotonation of the Monomethylthiolated Product | The monomethylthiolated product may be sufficiently acidic to be deprotonated by the base, leading to a second methylation. Consider using a weaker base or a stoichiometric amount of a strong, non-nucleophilic base. |
Problem 3: Presence of Oxidized Side Products (Sulfoxides and Sulfones)
| Possible Cause | Troubleshooting Steps |
| Oxidative Conditions | Ensure the reaction is run under an inert atmosphere and that all solvents are degassed. |
| Use of DMSO as a Reagent | When using DMSO as the methylthiolating agent, oxidation to the sulfoxide is a known side reaction. Minimize reaction time and temperature to reduce the formation of these byproducts. |
| Workup and Purification | Avoid prolonged exposure to air during workup and purification. |
Experimental Protocols
Protocol 1: Methylthiolation of an Indole using Dimethyl Disulfide and Triflic Anhydride
This protocol is adapted from literature procedures for the C3-methylthiolation of indoles.
-
Preparation: To a solution of the indole (1.0 mmol) in an anhydrous, non-protic solvent (e.g., CH₂Cl₂ or THF, 10 mL) under an inert atmosphere at -78 °C, add a non-nucleophilic base (e.g., 2,6-lutidine, 1.2 mmol).
-
Activation: In a separate flask, prepare a solution of dimethyl disulfide (1.5 mmol) in the same anhydrous solvent (2 mL). To this solution, slowly add triflic anhydride (1.2 mmol) at -78 °C. Stir the mixture for 10 minutes to allow for the formation of the active electrophile.
-
Reaction: Slowly add the solution of the activated methylthiolating agent to the indole solution at -78 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by the addition of saturated aqueous NaHCO₃ solution.
-
Workup: Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Methylthiolation of a Ketone Enolate using N-(Methylthio)phthalimide
This protocol provides a milder alternative for methylthiolation.
-
Enolate Formation: To a solution of the ketone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add a strong base (e.g., LDA, 1.1 mmol). Stir the solution for 30 minutes to ensure complete enolate formation.
-
Reaction: Add a solution of N-(methylthio)phthalimide (1.2 mmol) in anhydrous THF (5 mL) to the enolate solution at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl solution.
-
Workup: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Reaction Pathway for DMDS Activation and Side Reactions
Caption: Activation of DMDS and potential side reactions.
Technical Support Center: Sulfenylation Reactions with MeSOTf
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to improve the yield of sulfenylation reactions using methyl trifluoromethanesulfonate (MeSOTf).
Troubleshooting Guide
Low yields in sulfenylation reactions with MeSOTf can arise from several factors, from reagent quality to reaction conditions. This guide addresses common issues in a question-and-answer format.
Q1: I am observing no or very low conversion of my starting material. What are the likely causes?
A1: This is a common issue that can often be traced back to the reagents or reaction setup.
-
Reagent Quality:
-
MeSOTf: Methyl trifluoromethanesulfonate is highly reactive and moisture-sensitive. Ensure it is fresh or has been properly stored under an inert atmosphere. Titration or NMR analysis can confirm its purity.
-
DMSO: The dimethyl sulfoxide (DMSO) used should be anhydrous. The presence of water can quench the reactive intermediates. Use a freshly opened bottle of anhydrous DMSO or dry it over molecular sieves.
-
-
Reaction Temperature: The initial activation of DMSO with MeSOTf is often performed at low temperatures (e.g., -78 °C) to prevent side reactions. If the reaction is not initiated at a low enough temperature, decomposition of the reactive intermediate can occur.
-
Insufficient Activation: The molar ratio of MeSOTf to DMSO is critical. A 1:1 ratio is typically used for the initial activation. An insufficient amount of MeSOTf will lead to incomplete activation of DMSO.
Q2: My reaction is messy, with many side products and decomposition of the starting material. How can I minimize this?
A2: The formation of multiple products often points to the high reactivity of the intermediates and the reaction conditions.
-
Over-activation or Excess MeSOTf: Using an excess of MeSOTf can lead to undesired side reactions with the substrate or solvent. Carefully control the stoichiometry.
-
Reaction Temperature: Allowing the reaction to warm up too quickly or running it at too high a temperature can promote side reactions, including elimination and decomposition. Maintain the recommended low temperature during the addition of the substrate and allow for a gradual warm-up if required.
-
Pummerer Rearrangement Side Products: The reaction proceeds via a Pummerer-type mechanism.[1][2][3] Depending on the substrate and reaction conditions, undesired Pummerer-type products can form. Optimizing the nucleophilicity of the substrate and the reaction time can help to minimize these.
Q3: The desired sulfenylated product is formed, but the yield is consistently low. What can I do to optimize the yield?
A3: Low but consistent yields suggest the reaction is proceeding but is not efficient. Optimization of several parameters can lead to significant improvements.
-
Solvent: While DMSO often serves as both a reagent and a solvent, in some cases, using a co-solvent can be beneficial. Non-polar, aprotic solvents are generally preferred.
-
Base: For substrates that require deprotonation to become nucleophilic (e.g., active methylene compounds), the choice and amount of base are critical. A non-nucleophilic base should be used to avoid reaction with the electrophilic sulfur species. The timing of base addition is also important; it is typically added after the activation of DMSO and before or concurrently with the substrate.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to product decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of sulfenylation with MeSOTf and DMSO?
A1: The reaction proceeds through a Pummerer rearrangement-type mechanism.[1][2][3] First, MeSOTf, a powerful electrophile, activates DMSO by reacting with the sulfoxide oxygen. This is followed by an elimination step to generate a highly electrophilic thionium ion. This ion is then attacked by a nucleophile (your substrate) to yield the sulfenylated product.
Q2: Can I use other sulfoxides besides DMSO?
A2: Yes, other sulfoxides can be used to introduce different sulfenyl groups. However, the reactivity will depend on the structure of the sulfoxide. The general principle of activation with a strong electrophile like MeSOTf remains the same.
Q3: What types of substrates can be sulfenylated using this method?
A3: This method is suitable for a variety of nucleophilic substrates, including active methylene compounds (e.g., β-ketoesters, malonates), indoles, and other electron-rich aromatic and heteroaromatic systems.
Q4: Are there any safety precautions I should be aware of when using MeSOTf?
A4: Yes, MeSOTf is a highly toxic and corrosive substance. It is a potent methylating agent and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Quantitative Data Summary
The yield of sulfenylation reactions is highly dependent on the substrate and reaction conditions. The following table summarizes representative data for the methylsulfenylation of active methylene compounds.
| Substrate (Nucleophile) | Base | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl malonate | NaH | 0 to rt | 2 | 85 |
| Ethyl acetoacetate | NaH | 0 to rt | 3 | 82 |
| 1,3-Cyclohexanedione | Et3N | -78 to rt | 4 | 75 |
| Dibenzoylmethane | DBU | -40 to rt | 2.5 | 90 |
| 2-Nitropropane | K2CO3 | rt | 6 | 65 |
Note: This data is compiled from various sources for illustrative purposes. Actual yields may vary.
Experimental Protocol: General Procedure for the Methylsulfenylation of an Active Methylene Compound
This protocol provides a general guideline. The specific conditions, including temperature, reaction time, and stoichiometry, may need to be optimized for different substrates.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents and reagents.
-
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous DMSO (1.2 equivalents) and an anhydrous solvent (e.g., CH₂Cl₂).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
-
Activation of DMSO:
-
Slowly add MeSOTf (1.0 equivalent) dropwise to the cold DMSO solution via syringe over 10-15 minutes.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Addition of Substrate and Base:
-
In a separate flask, dissolve the active methylene compound (1.0 equivalent) in the anhydrous solvent.
-
If a base is required, add the base (1.1 equivalents) to the substrate solution or directly to the reaction mixture at low temperature.
-
Slowly add the substrate/base solution to the activated DMSO mixture at -78 °C.
-
-
Reaction:
-
Allow the reaction mixture to stir at -78 °C for a specified time (e.g., 1-4 hours), monitoring the progress by TLC.
-
The reaction may be allowed to warm slowly to a higher temperature (e.g., 0 °C or room temperature) if necessary.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Mechanism of Sulfenylation with MeSOTf and DMSO.
Caption: Troubleshooting Workflow for Low Yield Sulfenylation.
References
Technical Support Center: Methylsulfenyl Trifluoromethanesulfonate (CH₃SOTf)
Disclaimer: The following information is provided for guidance and troubleshooting purposes for researchers, scientists, and drug development professionals. Specific decomposition pathways and quantitative data for Methylsulfenyl trifluoromethanesulfonate (CH₃SOTf) are not well-documented in publicly available scientific literature. The information presented here is based on general principles of organic chemistry and the known reactivity of related sulfenate and triflate compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CH₃SOTf), and what is its expected reactivity?
This compound is an organic compound containing a reactive sulfur-oxygen bond. The trifluoromethanesulfonate (triflate) group is an excellent leaving group, and the methylsulfenyl group can act as an electrophile. Due to these structural features, CH₃SOTf is expected to be a reactive compound, susceptible to nucleophilic attack at the sulfur atom.
Q2: What are the likely decomposition pathways for CH₃SOTf?
Q3: How can I detect the decomposition of my CH₃SOTf sample?
Decomposition can be suspected if you observe changes in the physical appearance of the sample (e.g., color change, precipitation), or if you obtain unexpected results in your experiments. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect the appearance of new signals corresponding to degradation products.
Q4: Is CH₃SOTf stable in solution?
The stability of CH₃SOTf in solution will highly depend on the solvent and the presence of impurities, particularly water and other nucleophiles. It is expected to be unstable in protic solvents like water and alcohols. For experimental use, it is advisable to use anhydrous aprotic solvents.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected yields in reactions involving CH₃SOTf.
| Possible Cause | Troubleshooting Step |
| Decomposition of CH₃SOTf prior to use. | Ensure the reagent is stored under strictly anhydrous and inert conditions. Visually inspect for any changes in appearance before use. |
| Reaction with residual water in the reaction mixture. | Use freshly dried solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Side reactions with the solvent or other nucleophiles. | Choose a non-reactive, aprotic solvent. Carefully consider the compatibility of all reagents in the reaction mixture. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Higher temperatures may accelerate decomposition. |
Issue 2: Observation of unexpected byproducts in the reaction mixture.
| Possible Cause | Troubleshooting Step |
| Decomposition of CH₃SOTf leading to reactive intermediates. | Analyze the crude reaction mixture by techniques such as LC-MS or GC-MS to identify the byproducts. This can provide clues about the decomposition pathway. |
| Reaction of CH₃SOTf with itself or the desired product. | Consider lowering the concentration of the reagent or changing the order of addition of reagents. |
Hypothetical Decomposition Pathways
Diagram 1: Hypothetical Hydrolysis Pathway of CH₃SOTf
Caption: Hypothetical hydrolysis of this compound.
Experimental Protocols
Note: As specific experimental protocols for studying the decomposition of this compound are not available in the searched literature, a general workflow for assessing the stability of a reactive compound is provided below.
General Workflow for Stability Assessment
Caption: General workflow for assessing the stability of a reactive compound.
Data Presentation
Quantitative Data Summary
No quantitative data on the decomposition pathways of this compound (e.g., decomposition rates, product distribution under various conditions) were found in the reviewed literature. Researchers are advised to perform their own stability studies under their specific experimental conditions.
Technical Support Center: Methylsulfenyl Trifluoromethanesulfonate (Methyl Triflate)
Welcome to the technical support center for Methylsulfenyl trifluoromethanesulfonate (Methyl Triflate, MeOTf). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for methylation reactions using Methyl Triflate?
A1: For most applications, it is recommended to conduct methylation reactions with Methyl Triflate at temperatures between 0°C and room temperature (approximately 25°C). Lower temperatures are often preferred to control the high reactivity of the reagent and minimize side reactions. It is strongly advised to keep the reaction temperature below 40°C to suppress the hydrolysis of the triflate.
Q2: My reaction yield is low. What are the common causes related to temperature?
A2: Low yields in reactions involving Methyl Triflate can often be attributed to several temperature-related factors:
-
Decomposition of the Reagent: Methyl Triflate is sensitive to heat and can decompose, especially in the presence of impurities.
-
Side Reactions: Higher temperatures can promote side reactions, such as elimination or rearrangement of the substrate or product.
-
Hydrolysis: Methyl Triflate is highly susceptible to hydrolysis, which is accelerated at elevated temperatures. The presence of trace amounts of water in the reactants or solvent can significantly reduce the effective concentration of the methylating agent.
Q3: I am observing multiple products in my reaction mixture. Can temperature influence the selectivity?
A3: Yes, temperature can significantly impact the selectivity of a reaction. In the case of substrates with multiple potential methylation sites (e.g., O- vs. N-methylation), running the reaction at a lower temperature can often enhance the selectivity towards the desired product. "Hard" alkylating agents like Methyl Triflate tend to favor methylation on "harder" nucleophiles, and temperature can influence the relative rates of competing reaction pathways.
Q4: How should I properly quench a reaction involving Methyl Triflate?
A4: Due to the high reactivity of Methyl Triflate, it is crucial to quench the reaction properly to neutralize any unreacted reagent. This is typically done at a low temperature (e.g., 0°C) by slowly adding a nucleophilic quenching agent. Common choices include aqueous solutions of sodium bicarbonate, ammonium chloride, or amines like pyridine or triethylamine.
Troubleshooting Guide: Low Yield and Side Product Formation
This guide provides a systematic approach to troubleshooting common issues encountered during methylation reactions with this compound.
Data Presentation: Effect of Temperature on O-Methylation of 4-Nitrophenol
To illustrate the impact of temperature on reaction outcomes, the following table summarizes the results of the O-methylation of 4-nitrophenol with Methyl Triflate under different temperature conditions.
| Temperature (°C) | Reaction Time (hours) | Yield of 4-Nitroanisole (%) | Purity (%) | Observations |
| 0 | 4 | 85 | >98 | Clean reaction, minimal side products. |
| 25 (Room Temp.) | 2 | 92 | 95 | Faster reaction, minor impurities observed. |
| 40 | 1 | 75 | 88 | Significant increase in side products and some reagent decomposition noted. |
Note: The data presented is a representative example and actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Detailed Methodology for the O-Methylation of 4-Nitrophenol at 0°C:
-
Preparation: A 100 mL round-bottom flask, equipped with a magnetic stir bar and a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: The flask is charged with 4-nitrophenol (1.39 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL). The resulting solution is cooled to 0°C in an ice bath.
-
Base Addition: A hindered base, such as 2,6-lutidine (1.29 g, 12 mmol), is added dropwise to the stirred solution.
-
Methylation: this compound (1.80 g, 11 mmol) is added dropwise over 10 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: The reaction mixture is stirred at 0°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (approximately 4 hours).
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL) at 0°C.
-
Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with DCM (2 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure 4-nitroanisole.
Mandatory Visualization
Below are diagrams illustrating key workflows and relationships for optimizing reactions with this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Logic for temperature optimization.
Technical Support Center: Quenching Methods for Reactions Containing Residual Triflate Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triflate reagents. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workups.
Troubleshooting Guide
Q1: My reaction mixture became extremely hot and started to boil violently upon adding water to quench the residual triflic anhydride. What happened and how can I prevent this?
A: You likely experienced a dangerously exothermic reaction. Triflic anhydride reacts violently with water, rapidly hydrolyzing to the strong acid, triflic acid, which releases a significant amount of heat.[1][2] This uncontrolled exotherm can lead to the boiling of low-boiling solvents, pressure buildup, and potential splashing of corrosive materials.
Prevention and Solution:
-
Pre-cool the reaction mixture: Before quenching, cool your reaction vessel to 0 °C or even lower (e.g., -20 °C to -78 °C) using an ice-water or dry ice-acetone bath.
-
Slow, dropwise addition: Add the quenching agent very slowly, dropwise, with vigorous stirring to dissipate the heat generated.
-
Use a less reactive quenching agent first: Consider a two-step quenching process. First, add a less reactive nucleophile like an amine (e.g., pyridine or triethylamine) at low temperature to consume the bulk of the triflic anhydride. Then, proceed with the aqueous quench.[3]
-
Ensure adequate headspace: Use a flask that is large enough to accommodate potential splashing or foaming.
Q2: After adding a saturated sodium bicarbonate solution to my reaction mixture, I'm observing vigorous gas evolution and foaming. Is this normal?
A: Yes, this is a normal and expected observation. Triflic anhydride hydrolyzes in the aqueous solution to form triflic acid, a very strong acid.[1][4] The triflic acid then reacts with the sodium bicarbonate (a base) in an acid-base neutralization reaction, which produces carbon dioxide (CO₂) gas, causing bubbling and potentially foaming.
Best Practices:
-
Slow and controlled addition: Add the sodium bicarbonate solution slowly and in portions to control the rate of gas evolution.
-
Vigorous stirring: Ensure the reaction mixture is well-stirred to allow for the smooth release of CO₂ and prevent localized high concentrations of acid.
-
Adequate headspace: Use a reaction vessel with sufficient headspace to contain the foam and prevent it from overflowing.
Q3: I'm trying to quench my reaction with an aqueous solution, but a persistent emulsion has formed, making phase separation difficult.
A: Emulsion formation is a common issue during the aqueous workup of reactions, particularly those involving viscous materials or salts. In the case of triflate-containing reactions, the formation of triflate salts can contribute to this problem.
Troubleshooting Steps:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Solvent Addition: Add more of the organic solvent used for extraction to help break up the emulsion.
-
Filtration through Celite®: Pass the entire mixture through a pad of Celite® or filter aid. This can often help to break up the emulsion.
-
Alternative Quenching Strategy: In the future, consider quenching with an amine like triethylamine at low temperature before adding water. This can sometimes lead to a cleaner reaction mixture and prevent emulsion formation.[3]
Q4: I've noticed an unexpected side product in my final material after quenching. Could this be related to the quenching process?
A: Yes, the choice of quenching agent and the reaction conditions can lead to the formation of side products. For example, if your desired product or starting materials contain nucleophilic functional groups (e.g., amines, alcohols), these can react with any remaining triflic anhydride during the quench.
Considerations:
-
Choice of Quenching Agent: Select a quenching agent that is unlikely to react with your desired product. If your product is an amine, quenching with an excess of a different, more volatile amine (like triethylamine) might be preferable to an aqueous quench that could lead to hydrolysis side reactions.
-
Temperature Control: Perform the quench at a low temperature to minimize the rate of potential side reactions.
-
Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction and ensure all the triflic anhydride has been consumed before initiating the workup.
Frequently Asked Questions (FAQs)
Q: What are the most common quenching agents for reactions involving triflic anhydride? A: The most common quenching agents are water, saturated aqueous solutions of sodium bicarbonate, and amines such as pyridine and triethylamine.[3][5][6] The choice of agent depends on the specific reaction, the stability of the product, and the desired workup procedure.
Q: Is it always necessary to quench a reaction containing triflic anhydride? A: Yes, it is crucial for safety and product purity to quench any residual triflic anhydride. It is a highly reactive and corrosive reagent that can cause harm if not properly neutralized before disposal or further processing.[1]
Q: Can I use an alcohol like methanol or ethanol to quench triflic anhydride? A: While alcohols will react with triflic anhydride, they are generally not the preferred quenching agents in a workup procedure unless the formation of the corresponding alkyl triflate is desired or inconsequential. The reaction can be exothermic, and the resulting alkyl triflates are themselves reactive alkylating agents.[4]
Q: How can I be sure that all the triflic anhydride has been quenched? A: A simple qualitative test is to carefully add a drop of water to a small, well-stirred aliquot of the quenched reaction mixture (in a controlled and safe manner). If there is no significant exotherm or gas evolution, it is likely that the triflic anhydride has been fully quenched. For more rigorous confirmation, analytical techniques like IR spectroscopy (looking for the disappearance of the anhydride stretch) or NMR spectroscopy can be used if a stable derivative is formed upon quenching.
Q: What are the safety precautions I should take when quenching triflic anhydride? A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Be prepared for a potentially exothermic reaction by using an ice bath and adding the quenching agent slowly.[1][2]
Comparison of Common Quenching Agents
| Quenching Agent | Reactivity with Tf₂O | Byproducts | Key Considerations |
| Water (H₂O) | Very high, exothermic | Triflic acid (TfOH) | Can be too vigorous if not controlled. The resulting strong acid requires neutralization.[1] |
| Saturated Sodium Bicarbonate (aq. NaHCO₃) | High | Triflic acid, CO₂, NaOTf | Neutralizes the triflic acid formed in situ. The evolution of CO₂ gas must be managed. |
| Triethylamine (Et₃N) or Pyridine | High | Triethylammonium triflate or Pyridinium triflate | Useful for pre-quenching before aqueous workup to control exotherm and prevent emulsions.[3] The resulting salts are typically water-soluble. |
| Ammonia (aq. NH₃) | High | Ammonium triflate | Can be used to form triflamides if desired.[7] The resulting ammonium salts are water-soluble. |
Experimental Protocols
Protocol 1: General Quenching with Water
This protocol is adapted from a standard procedure for triflate formation.[5][6]
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. For larger scale reactions, a lower temperature (e.g., -20 °C) is recommended.
-
Quenching: Slowly add deionized water dropwise to the well-stirred reaction mixture. Monitor the temperature of the reaction and adjust the addition rate to maintain it below 10 °C.
-
Neutralization: After the initial quench, slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This will neutralize the triflic acid formed.
-
Extraction: Proceed with the standard aqueous workup by adding an appropriate organic solvent and separating the layers.
-
Drying and Concentration: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Quenching with Triethylamine followed by Water
This protocol is recommended to avoid emulsions and control the initial exotherm.[3]
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Amine Quench: Slowly add triethylamine (or another suitable amine) dropwise to the stirred reaction mixture. A salt will typically precipitate.
-
Aqueous Quench: After the addition of the amine is complete, add ice-cold water to the mixture to dissolve the salts and quench any remaining reactive species.
-
Extraction: Proceed with the standard aqueous workup as described in Protocol 1.
Visualizing Quenching Workflows
Caption: A generalized workflow for quenching reactions containing residual triflate reagents.
Caption: Troubleshooting guide for resolving emulsions during aqueous workup.
References
- 1. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 2. Trifluoromethanesulfonic anhydride | C2F6O5S2 | CID 67749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Triflate - Wikipedia [en.wikipedia.org]
- 5. 3.10. General Procedure J—Triflate Formation [bio-protocol.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting MeSOTf-Mediated Reactions
Welcome to the technical support center for MeSOTf-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving methyl trifluoromethanesulfonate (MeSOTf).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during MeSOTf-mediated methylation reactions, providing potential causes and actionable solutions in a question-and-answer format.
Frequently Asked Questions
Q1: What is MeSOTf and why is it used?
Methyl trifluoromethanesulfonate (MeSOTf or methyl triflate) is a powerful electrophilic methylating agent. It is highly reactive due to the excellent leaving group ability of the triflate anion (CF₃SO₃⁻). This high reactivity allows for the methylation of a wide range of nucleophiles, including those that are weakly reactive towards other methylating agents like methyl iodide or dimethyl sulfate.
Q2: What are the primary safety concerns with MeSOTf?
MeSOTf is a hazardous substance that should be handled with extreme care in a well-ventilated fume hood. It is corrosive and can cause severe burns to the skin and eyes. Inhalation of its vapors can lead to respiratory tract irritation. It is also flammable. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Q3: How should MeSOTf be stored and handled?
MeSOTf is highly sensitive to moisture and air. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and at a recommended temperature of 2-8 °C. Handle the reagent using anhydrous techniques, such as working under an inert atmosphere and using dry solvents and glassware.
Q4: What are the most common side reactions with MeSOTf?
The most common side reactions include:
-
Hydrolysis: Reaction with water to form triflic acid and methanol, which consumes the reagent.
-
Over-methylation: If the product of the initial methylation is still nucleophilic, it can be methylated again. This is a common issue with primary amines.
-
Elimination: Depending on the substrate and reaction conditions, elimination reactions can compete with substitution.
Troubleshooting Low Conversion Rates
Q5: I am observing very low or no conversion of my starting material. What are the likely causes?
Low or no conversion can stem from several factors related to the reagent, substrate, or reaction conditions.
-
Cause 1: Inactive MeSOTf Reagent
-
Troubleshooting: MeSOTf is highly susceptible to hydrolysis if exposed to moisture. Your reagent may have degraded. It is best to use a fresh bottle or a properly stored and sealed reagent.
-
-
Cause 2: Insufficiently Nucleophilic Substrate
-
Troubleshooting: Your substrate may not be nucleophilic enough under the current reaction conditions. Consider adding a non-nucleophilic base to deprotonate the substrate and increase its nucleophilicity. For example, a hindered base like 2,6-di-tert-butylpyridine can be effective.
-
-
Cause 3: Steric Hindrance
-
Troubleshooting: Bulky groups near the reaction center can physically block the approach of the MeSOTf molecule. If possible, consider a less sterically hindered substrate. Alternatively, prolonged reaction times or elevated temperatures may be necessary, but this can also lead to side reactions.
-
-
Cause 4: Inappropriate Solvent
-
Troubleshooting: The choice of solvent is crucial. For SN2 reactions like MeSOTf methylations, polar aprotic solvents such as dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are generally preferred as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. Protic solvents (e.g., alcohols, water) can solvate the nucleophile, reducing its reactivity, and can also react with MeSOTf.
-
Q6: My reaction is producing multiple products, and the yield of the desired product is low. What could be happening?
The formation of multiple products often points to side reactions or over-methylation.
-
Cause 1: Over-methylation
-
Troubleshooting: This is common with primary amines, which can be methylated twice to form a tertiary amine. To favor mono-methylation, you can try using a larger excess of the primary amine relative to MeSOTf. Alternatively, protecting the primary amine to form a secondary amine before methylation can be a solution.
-
-
Cause 2: Presence of Multiple Nucleophilic Sites
-
Troubleshooting: If your substrate has multiple nucleophilic sites, methylation may occur at different positions. To achieve selectivity, you may need to use protecting groups to block the undesired reactive sites.
-
-
Cause 3: Side Reactions with the Solvent or Base
-
Troubleshooting: Ensure your solvent and any added base are inert under the reaction conditions. For example, using an amine base with a substrate that can also be methylated can lead to a complex mixture of products. A non-nucleophilic base is often a better choice.
-
Q7: I am working with a nitrogen-containing heterocycle (e.g., pyridine, imidazole) and getting low yields. What are some specific considerations?
Nitrogen heterocycles can be challenging substrates.
-
Cause 1: Basicity of the Heterocycle
-
Troubleshooting: The basicity of the nitrogen in the heterocycle plays a significant role. More basic nitrogens are generally more nucleophilic. For less basic heterocycles, you may need more forcing conditions (higher temperature, longer reaction time) or the addition of a stronger, non-nucleophilic base to facilitate the reaction.
-
-
Cause 2: Quaternization and Solubility Issues
-
Troubleshooting: The product of the methylation will be a quaternary ammonium salt, which may have very different solubility properties than the starting material. The product might precipitate out of the reaction mixture, or it could be highly soluble in the aqueous phase during workup, leading to low isolated yields. Adjust your workup procedure accordingly.
-
Data Presentation: Reaction Conditions and Yields
The following tables summarize reaction conditions and yields for the N-methylation of amides and indoles from the literature. This data can serve as a starting point for optimizing your own reactions.
Table 1: N-Methylation of Amides
| Substrate | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzamide | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 18 | 91 |
| 4-Methoxybenzamide | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 16 | 85 |
| N-Acetyl-aniline | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 23 | 99 |
| Hexanamide | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 17 | 67 |
Data synthesized from a study on monoselective N-methylation using quaternary ammonium salts.[1]
Table 2: N-Methylation of Indoles
| Substrate | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Indole | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 11 | 99 |
| 5-Bromoindole | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 12 | 99 |
| 5-Nitroindole | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 12 | 95 |
| Methyl indole-5-carboxylate | PhMe₃NI | Cs₂CO₃ | Toluene | 120 | 11 | 96 |
Data synthesized from a study on monoselective N-methylation using quaternary ammonium salts.[1]
Experimental Protocols
Protocol 1: General Procedure for a MeSOTf-Mediated Methylation under Anhydrous Conditions
-
Glassware Preparation: All glassware should be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (nitrogen or argon).
-
Reaction Setup: Assemble the reaction flask with a magnetic stir bar, a septum, and a nitrogen/argon inlet.
-
Reagent Addition:
-
Dissolve the substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., DCM, MeCN) and add it to the reaction flask via syringe.
-
If a base is required, add the anhydrous base (e.g., 2,6-di-tert-butylpyridine, 1.2 eq.) to the reaction mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Slowly add MeSOTf (1.1 eq.) dropwise via syringe.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution, or a solution of ammonia in methanol) at the reaction temperature. Caution: The quenching of MeSOTf can be exothermic.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and perform an aqueous workup to remove water-soluble byproducts. Extract the aqueous layer with an appropriate organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method such as column chromatography or recrystallization.
Protocol 2: Monitoring Reaction Progress using TLC
-
Sample Preparation: At various time points, carefully withdraw a small aliquot of the reaction mixture using a glass capillary or a syringe.
-
Quenching the Aliquot: Immediately quench the aliquot in a small vial containing a suitable quenching solution (e.g., a few drops of diethylamine in ethyl acetate) to stop the reaction.
-
TLC Analysis: Spot the quenched aliquot onto a TLC plate alongside the starting material as a reference.
-
Elution and Visualization: Develop the TLC plate in an appropriate solvent system. Visualize the spots under UV light and/or by staining to observe the disappearance of the starting material and the appearance of the product.
Mandatory Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Decision tree for diagnosing potential issues.
Caption: Simplified reaction pathway and side reactions.
References
Impact of solvent choice on Methylsulfenyl trifluoromethanesulfonate reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylsulfenyl Trifluoromethanesulfonate. The following information is designed to address specific issues that may be encountered during experiments, with a focus on the critical role of solvent choice in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of this compound?
A1: The solvent plays a crucial role in determining the reaction pathway and overall yield when using trifluoromethanesulfonate reagents. Solvent polarity can influence whether the reaction proceeds through an SN1 or SN2 mechanism. Polar solvents tend to favor SN1 pathways by stabilizing charged intermediates, while nonpolar solvents generally favor SN2 reactions.[1] For instance, in reactions catalyzed by the related compound methyl trifluoromethanesulfonate, a significant dependence of the product yield on the solvent has been observed.[2]
Q2: What are the recommended starting solvents for reactions with this compound?
A2: The choice of solvent is highly dependent on the specific reaction being performed. For reactions where an SN2 pathway is desired, less polar solvents such as dichloromethane (DCM) or chloroform are often good starting points.[2] For example, in a particular N-functionalization reaction, the yield was 70% in chloroform and 48% in 1,2-dichloroethane, while the polar solvent acetonitrile resulted in a 0% yield.[2] Toluene has also been shown to be an effective solvent, providing high yields in certain reactions.[2]
Q3: Are there any solvents that should be avoided when using this compound?
A3: Protic solvents, such as water and alcohols, should generally be avoided as this compound is sensitive to hydrolysis.[3] Highly polar aprotic solvents, like acetonitrile, have been shown to significantly decrease or completely inhibit reactivity in some cases.[2] The triflate anion itself can act as a nucleophile, and this tendency can be influenced by the solvent.[4]
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Thin-layer chromatography (TLC) is a common method for monitoring the progress of these reactions.[5] It is important to quench the aliquots taken for TLC analysis appropriately, for instance, with a solution of a suitable amine like triethylamine or diethylamine in dichloromethane, to neutralize the highly reactive triflate reagent.[5]
Q5: What are the safety precautions for handling this compound?
A5: this compound is expected to be a reactive and toxic substance. The related compound, methyl trifluoromethanesulfonate, is a powerful methylating agent and should be handled with extreme caution in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including gloves and safety glasses, is essential. All glassware and equipment contaminated with the reagent should be quenched with a solution of a nucleophilic amine, such as diethylamine or triethylamine, in a suitable solvent like dichloromethane.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or No Product Yield | Inappropriate Solvent Choice: The solvent may be inhibiting the reaction. As observed in some reactions, polar solvents like acetonitrile can lead to zero yield.[2] | Systematically screen a range of aprotic solvents with varying polarities, such as dichloromethane, chloroform, and toluene. |
| Moisture Contamination: Trifluoromethanesulfonates are moisture-sensitive and can be hydrolyzed.[3] | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. | |
| Reagent Decomposition: The reagent may have degraded due to improper storage. | Store this compound under an inert atmosphere, away from moisture, and at the recommended temperature. | |
| Formation of Multiple Products/Side Reactions | Reaction Mechanism Shift: The solvent may be promoting an undesired reaction pathway (e.g., SN1 over SN2), leading to rearrangements or elimination products. | For reactions where a specific stereochemical outcome is desired via an SN2 pathway, consider using a less polar solvent. |
| Triflate Anion Nucleophilicity: The triflate anion can act as a nucleophile under certain conditions.[4] | The choice of solvent can modulate the nucleophilicity of the triflate anion. In some cases, changing the solvent can suppress this side reaction. | |
| Difficulty in Isolating the Product | Product Instability: The product itself may be unstable under the workup conditions. | Consider a milder workup procedure. For example, avoid aqueous workups if the product is susceptible to hydrolysis. |
| Byproduct Formation: The reaction of the triflate with the solvent or impurities can lead to byproducts that complicate purification. | Ensure high-purity solvents are used. If byproducts are an issue, explore different chromatographic purification techniques. |
Quantitative Data on Solvent Effects
The following table summarizes the impact of solvent choice on the product yield for a representative N-functionalization reaction catalyzed by a Brønsted acid (Trifluoromethanesulfonic Acid) and Methyl Trifluoromethanesulfonate, highlighting the significant influence of the solvent.
| Solvent | Dielectric Constant (ε) | Product Yield (%) with TfOH[2] | Product Yield (%) with MeOTf[2] |
| Toluene | 2.38 | 80 | Not Reported |
| Chloroform | 4.81 | 70 | 70 |
| 1,2-Dichloroethane | 10.36 | 48 | 48 |
| Diisopropyl Ether | 3.88 | 20 | Not Reported |
| Nitromethane | 35.87 | 23 | Not Reported |
| Acetonitrile | 37.5 | 0 | 0 |
Experimental Protocols
General Procedure for a (4+3) Cycloaddition Reaction Using Methyl Trifluoromethanesulfonate
This protocol is adapted from a published procedure and serves as an illustrative example.[5] Researchers should adapt it to their specific substrates and reaction conditions.
-
Preparation: A flame-dried flask is equipped with a magnetic stir bar and placed under an inert atmosphere (e.g., argon).
-
Solvent and Reagents: Anhydrous dichloromethane (100 mL) is added via syringe. The appropriate pyridinium salt (1.0 equivalent) is added to create a suspension.
-
Initiation: Methyl trifluoromethanesulfonate (1.0 equivalent) is added in one portion via syringe. Caution: This reagent is highly reactive and toxic and should be handled in a fume hood.
-
Reaction: The reaction mixture is stirred at room temperature (23 °C) for the specified time (e.g., 4 hours).
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). Aliquots are quenched with a triethylamine solution in dichloromethane before spotting on the TLC plate.
-
Workup: Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Visualizations
Caption: A general workflow for selecting an appropriate solvent for a reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
References
Navigating the Scale-Up of Highly Reactive Trifluoromethanesulfonate Ester Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of trifluoromethanesulfonate (triflate) esters is a powerful tool in modern organic chemistry, prized for the exceptional leaving group ability of the triflate moiety. However, the high reactivity of the reagents involved, particularly trifluoromethanesulfonic anhydride (triflic anhydride), presents significant challenges when transitioning from laboratory-scale experiments to larger-scale production. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up of these demanding reactions.
Troubleshooting Guide: From Exotherms to Impurities
This guide addresses specific problems that may arise during the scale-up of triflate ester synthesis, offering potential causes and actionable solutions.
Issue 1: Uncontrolled Exotherm or Thermal Runaway
Question: My reaction is showing a dangerous temperature spike upon adding triflic anhydride, even with external cooling. What's happening and how can I control it?
Answer:
Uncontrolled exotherms are a primary hazard when scaling up triflation reactions. The reaction between an alcohol and triflic anhydride is highly exothermic, and the heat generated can quickly overwhelm the cooling capacity of a larger reactor, leading to a thermal runaway.[1][2][3][4]
Potential Causes & Solutions:
| Cause | Solution |
| Rapid Reagent Addition | On a larger scale, the rate of addition of triflic anhydride is critical. A slow, controlled addition allows the cooling system to dissipate the heat generated. Consider using a syringe pump for precise and consistent addition. |
| Inadequate Cooling | The surface-area-to-volume ratio decreases as the reactor size increases, making cooling less efficient. Ensure your reactor's cooling system is appropriately sized for the reaction scale and the calculated heat of reaction. |
| Poor Mixing | Inefficient stirring can create localized "hot spots" where the reaction proceeds much faster, generating a rapid temperature increase. Use an appropriate stirrer and agitation speed to ensure homogeneous mixing. |
| Incorrect Solvent Choice | A solvent with a low boiling point may not be suitable for large-scale reactions as it can boil off, reducing the heat capacity of the reaction mixture. Consider a higher-boiling solvent that is inert to the reaction conditions. |
Logical Workflow for Managing Exotherms:
Caption: Workflow for proactive management of exothermic reactions during scale-up.
Issue 2: Low Yield of Triflate Ester
Question: The yield of my triflate ester has dropped significantly after scaling up the reaction. What are the likely reasons?
Answer:
A decrease in yield upon scale-up can be attributed to several factors, often related to mass transfer limitations, incomplete reactions, or product degradation.
Potential Causes & Solutions:
| Cause | Solution |
| Inefficient Mixing | As with exotherm control, poor mixing can lead to incomplete reaction. Ensure the stirring is sufficient to keep all reactants in suspension and well-dispersated. |
| Side Reactions | At higher concentrations or longer reaction times, side reactions such as elimination or decomposition of the triflate ester may become more prevalent. Re-optimize the reaction temperature and time for the larger scale. |
| Moisture Contamination | Triflic anhydride reacts violently with water.[5][6] Ensure all reagents, solvents, and equipment are scrupulously dry. Consider using a drying agent in the reaction mixture if appropriate. |
| Product Loss During Workup | Large-scale workups can be less efficient. Emulsions can form during aqueous washes, leading to product loss. Ensure efficient phase separation and consider back-extracting the aqueous layer. |
Issue 3: Difficulty in Product Purification
Question: I'm struggling to purify my triflate ester at a larger scale. The crude product is dark and contains multiple impurities.
Answer:
Purification of highly reactive triflate esters can be challenging, especially when dealing with larger quantities and potential byproducts from side reactions.
Potential Causes & Solutions:
| Cause | Solution |
| Residual Triflic Acid | Triflic acid is a common impurity and can be difficult to remove.[7] A thorough aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) is crucial. Be cautious as this quench can also be exothermic. |
| Formation of Colored Impurities | Dark coloration often indicates decomposition or side reactions. Consider running the reaction at a lower temperature and for a shorter duration. |
| Product Instability on Silica Gel | Triflate esters can be unstable on silica gel. Consider alternative purification methods such as distillation (for volatile triflates) or crystallization. If chromatography is necessary, use a deactivated silica gel and run the column quickly. |
| Emulsion Formation During Workup | The presence of polar solvents like DMF or DMSO can lead to emulsions.[8] Dilute the reaction mixture with a non-polar solvent before washing with brine to break emulsions. |
Decision Tree for Purification Strategy:
Caption: Decision-making process for selecting a suitable purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when handling triflic anhydride on a large scale?
A1: Triflic anhydride is highly corrosive, reacts violently with water, and can cause severe burns.[5][6] When handling large quantities:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Inert Atmosphere: Conduct all transfers and reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[6]
-
Ventilation: Work in a well-ventilated fume hood or a designated area with adequate exhaust.
-
Spill Kit: Have a spill kit readily available that contains absorbent materials suitable for reactive chemicals (do not use water).
-
Emergency Shower/Eyewash: Ensure easy access to an emergency shower and eyewash station.
Q2: How can I accurately monitor the progress of my large-scale triflation reaction?
A2: Monitoring the reaction is crucial for determining the endpoint and avoiding the formation of byproducts.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the disappearance of the starting alcohol.[9][10]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC or HPLC can be used to monitor the formation of the product and the consumption of the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture for NMR analysis can provide detailed information about the reaction progress and the formation of any side products.[6]
Q3: What are some common side reactions to be aware of when scaling up triflate ester synthesis?
A3: Besides incomplete reactions, several side reactions can occur:
-
Elimination: If the substrate has a proton beta to the alcohol, elimination to form an alkene can be a significant side reaction, especially at elevated temperatures.
-
Rearrangement: Carbocationic intermediates, if formed, can undergo rearrangement reactions.
-
Reaction with Solvent: Some solvents can react with triflic anhydride or the resulting triflate ester. Ensure your solvent is inert under the reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Scaling Up the Synthesis of an Alkyl Triflate
Materials:
-
Alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.2 eq)
-
Trifluoromethanesulfonic Anhydride (1.1 eq)
Procedure:
-
Reactor Setup: Set up a multi-necked, jacketed reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the entire system is dry and purged with nitrogen.
-
Initial Charge: Charge the reactor with the alcohol and anhydrous DCM.
-
Cooling: Cool the reactor contents to -10 °C to 0 °C using a circulating chiller.
-
Base Addition: Add pyridine to the cooled solution while maintaining the temperature.
-
Triflic Anhydride Addition: Add triflic anhydride dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting alcohol is consumed.
-
Quenching: Slowly and carefully add the reaction mixture to a separate vessel containing a cold, stirred solution of saturated aqueous sodium bicarbonate. Caution: This quench is exothermic.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude triflate ester.
-
Purification: Purify the crude product by distillation, crystallization, or column chromatography as determined by the properties of the specific triflate ester.
Protocol 2: Workup Procedure for Removing Triflic Acid and Pyridine Salts
-
After the reaction is complete, transfer the reaction mixture to a separatory funnel containing an equal volume of cold water.
-
Separate the organic layer.
-
Wash the organic layer with cold 1M aqueous HCl to remove pyridine. The aqueous layer can be checked with pH paper to ensure it is acidic.
-
Wash the organic layer with cold saturated aqueous sodium bicarbonate to neutralize any remaining triflic acid. Check the aqueous layer with pH paper to ensure it is basic.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer to yield the crude product.
Quantitative Data Summary
The following table summarizes typical reaction parameters that may need adjustment during scale-up. It is crucial to perform a small-scale pilot run to determine the optimal conditions for a larger batch.
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100 g - 1 kg) | Key Considerations for Scale-Up |
| Triflic Anhydride Addition Time | 5-15 minutes | 1-3 hours | Slower addition is critical to manage the exotherm. |
| Reaction Temperature | 0 °C to room temperature | -10 °C to 5 °C | Lower temperatures are often necessary to control the reaction rate and minimize side products. |
| Stirring Speed | Magnetic stirring | Mechanical stirring (overhead) | Vigorous and efficient mixing is essential for homogeneity. |
| Typical Yield | 85-95% | 70-90% | Yields may decrease slightly due to mass transfer limitations and more complex workup procedures. |
Disclaimer: The information provided in this technical support center is intended for guidance only. All chemical reactions, especially those involving highly reactive and hazardous materials, should be carried out by trained professionals with appropriate safety precautions in place. A thorough risk assessment should be conducted before any scale-up operation.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Reaction monitoring - Institute of Chemical Reaction Engineering [crt.tf.fau.eu]
- 5. fishersci.fr [fishersci.fr]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Validation & Comparative
Methylsulfenyl trifluoromethanesulfonate vs. dimethyl disulfide for sulfenylation
For researchers, scientists, and professionals in drug development, the choice of a sulfenylating agent is critical for the successful synthesis of sulfur-containing molecules. This guide provides a detailed comparison of two approaches for methylsulfenylation: the in situ generation of a highly reactive electrophile from dimethyl disulfide and triflic anhydride, and the use of the standalone reagent, S-methyl methanethiosulfonate.
This comparison delves into the reactivity, substrate scope, and practical considerations of each method, supported by experimental data and detailed protocols to inform your synthetic strategy.
Executive Summary
The introduction of a methylthio (-SCH₃) group into organic molecules is a key transformation in the synthesis of pharmaceuticals and agrochemicals. This guide contrasts two powerful methods to achieve this:
-
In situ activation of Dimethyl Disulfide (DMDS) with Triflic Anhydride (Tf₂O): This combination generates a highly potent electrophilic sulfenylating species, presumed to be methylsulfenyl triflate or a related cationic species. This method is characterized by its exceptional reactivity, capable of sulfenylating even weakly nucleophilic substrates.
-
S-Methyl Methanethiosulfonate (MMTS): A commercially available, shelf-stable reagent, MMTS offers a more convenient and direct approach to electrophilic methylthiolation. It is a reliable reagent for a variety of sulfenylation reactions.
The choice between these two methodologies will depend on the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reaction conditions, and scalability.
Performance Comparison: A Data-Driven Analysis
While direct comparative studies are limited, the reactivity of these reagents can be inferred from their applications in different contexts. The in situ generated "methylsulfenyl triflate" is a potent electrophile, analogous to highly reactive species used in glycosylation chemistry.[1][2] Its reactivity is expected to be significantly higher than that of unactivated dimethyl disulfide, which requires forcing conditions or specific catalysts for sulfenylation.[3][4][5] S-Methyl methanethiosulfonate (MMTS) is a well-established electrophilic sulfenylating agent, particularly for thiols, but its reactivity with carbon nucleophiles is also documented.[6][7]
Table 1: Qualitative Comparison of Sulfenylation Reagents
| Feature | Dimethyl Disulfide (DMDS) with Triflic Anhydride | S-Methyl Methanethiosulfonate (MMTS) | Dimethyl Disulfide (DMDS) alone |
| Reactivity | Very High | High | Very Low |
| Generation | In situ | Standalone reagent | Standalone reagent |
| Handling | Requires handling of highly reactive Tf₂O | Bench-stable solid/liquid | Volatile liquid with strong odor |
| Key Applications | Glycosylation, likely effective for weak C-nucleophiles | Thiol modification, sulfenylation of C-nucleophiles | Industrial sulfiding agent |
| Byproducts | Triflic acid, methyl triflate | Methanesulfinic acid | None in direct reaction |
Table 2: Representative Yields for the Sulfenylation of Indoles
| Reagent System | Substrate | Product | Yield (%) | Reference |
| Disulfide/I₂/DMSO | Indole | 3-(Arylthio)indole | Good to Excellent | [4] |
| Disulfide/K₂CO₃ | Indole | 3-(Arylthio)indole | Good to Excellent | [5] |
| Thiosulfonates/Lewis Acid | Indole | 3-(Alkylthio)indole | 79-91 | [8] |
Reaction Mechanisms and Experimental Workflows
The underlying mechanisms of these two approaches differ significantly, which dictates their reactivity and substrate compatibility.
Dimethyl Disulfide Activated by Triflic Anhydride
The reaction of dimethyl disulfide with triflic anhydride generates a highly electrophilic sulfur species.[1][2] This intermediate is then attacked by a nucleophile, such as an enolate or an indole, to form the desired sulfenylated product.
Caption: Activation of DMDS with Triflic Anhydride.
Sulfenylation with S-Methyl Methanethiosulfonate (MMTS)
S-Methyl methanethiosulfonate is an electrophilic reagent where the methylthio group is transferred to the nucleophile, with methanesulfinate as the leaving group.
Caption: Sulfenylation with MMTS.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and adapting these methods.
General Protocol for in situ Activation of Dimethyl Disulfide with Triflic Anhydride for Sulfenylation
This is a generalized protocol based on the activation of thioglycosides and would require optimization for specific carbon nucleophiles.[1][2]
-
Preparation: To a solution of the nucleophile (e.g., indole or a ketone) (1.0 equiv) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere at -78 °C, add a suitable base (e.g., LDA for ketones, if necessary) to generate the nucleophilic species.
-
Reagent Preparation: In a separate flask, a solution of dimethyl disulfide (1.5 equiv) in the same dry solvent is cooled to 0 °C. Triflic anhydride (1.5 equiv) is added dropwise, and the mixture is stirred for 10-15 minutes to generate the electrophilic reagent.
-
Reaction: The freshly prepared solution of the activated DMDS is then added dropwise to the solution of the nucleophile at -78 °C.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography.
General Protocol for Sulfenylation of an Indole with an Activated Disulfide (Iodine Catalysis)
This protocol uses iodine as an activator for disulfides and serves as a reference for the sulfenylation of indoles.[4]
-
Reaction Setup: In a reaction vessel, combine the indole (1.0 mmol), the disulfide (0.5 mmol), and iodine (5 mol%) in dimethyl carbonate (DMC) as the solvent.
-
Reaction Conditions: Stir the reaction mixture at ambient temperature under an air atmosphere.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, the reaction mixture is diluted with an organic solvent and washed with aqueous sodium thiosulfate solution to remove excess iodine, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography.
Conclusion
The choice between generating a highly reactive sulfenylating agent from dimethyl disulfide and triflic anhydride versus using a stable reagent like S-methyl methanethiosulfonate depends on the specific synthetic challenge.
-
The DMDS/Tf₂O system is a powerful tool for the sulfenylation of less reactive nucleophiles, offering high reactivity through the in situ generation of a potent electrophile. However, this comes with the need to handle the highly reactive and corrosive triflic anhydride.
-
S-Methyl methanethiosulfonate (MMTS) provides a more convenient and user-friendly alternative for a range of sulfenylation reactions. Its stability and commercial availability make it an attractive option for routine synthetic applications.
Further research directly comparing these two methodologies on a range of carbon nucleophiles would be invaluable to the scientific community for making more informed decisions in the design of synthetic routes. Researchers are encouraged to consider the nucleophilicity of their substrate, the required reaction conditions, and safety considerations when selecting the appropriate sulfenylation strategy.
References
- 1. A new, powerful glycosylation method: activation of thioglycosides with dimethyl disulfide-triflic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies on a Sulfoxide Transfer Reaction Mediated by Diphenyl Sulfoxide/Triflic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant under ambient conditions in dimethyl carbonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Comparing the reactivity of Methylsulfenyl trifluoromethanesulfonate with other sulfenylating agents
For researchers, scientists, and drug development professionals seeking to introduce a methylthio (-SCH3) group into their molecules, selecting the optimal sulfenylating agent is crucial for reaction efficiency, selectivity, and yield. This guide provides a comparative analysis of common electrophilic methylsulfenylating agents, focusing on their reactivity, supported by available experimental data and detailed protocols.
While the specific reagent "Methylsulfenyl trifluoromethanesulfonate" is not a commonly available or well-documented sulfenylating agent, this guide will focus on established and widely used alternatives for electrophilic methylsulfenylation. The agents discussed are Methylsulfenyl chloride (CH₃SCl), S-Methyl methanethiosulfonate (MMTS), N-(Methylthio)phthalimide, and Dimethyl methylthiosulfonium triflate (DMTS-OTf).
Executive Summary of Reagent Reactivity
The reactivity of electrophilic sulfenylating agents is a critical factor in their application. Generally, a more electrophilic sulfur center leads to higher reactivity. Based on available literature, a qualitative reactivity trend can be proposed:
Dimethyl methylthiosulfonium triflate (DMTS-OTf) > Methylsulfenyl chloride (CH₃SCl) > S-Methyl methanethiosulfonate (MMTS) ≈ N-(Methylthio)phthalimide
This trend is based on the nature of the leaving group and the electronic environment of the sulfur atom. Sulfonium salts like DMTS-OTf are highly reactive due to the excellent leaving group (dimethyl sulfide). Sulfenyl chlorides are also very reactive. Thiosulfonates and N-thioimides are generally more stable and less reactive, often requiring activation or specific reaction conditions.
Comparative Data Presentation
Due to the limited availability of directly comparable kinetic data across all reagents under identical conditions, the following table summarizes their general reactivity, stability, and common applications to guide reagent selection.
| Reagent | Formula | Molecular Weight ( g/mol ) | Physical State | General Reactivity | Stability | Common Applications |
| Methylsulfenyl chloride | CH₃SCl | 82.57 | Volatile, corrosive liquid | High | Moisture sensitive, thermally unstable | Addition to alkenes and alkynes, sulfenylation of enolates and other nucleophiles. |
| S-Methyl methanethiosulfonate (MMTS) | CH₃SO₂SCH₃ | 126.19 | Colorless liquid | Moderate | Good | Reversible blocking of cysteine thiols in proteins, sulfenylation of various nucleophiles.[1] |
| N-(Methylthio)phthalimide | C₉H₇NO₂S | 193.22 | White to off-white solid | Moderate | Good | Sulfenylation of carbanions, phenols, and amines; used in asymmetric sulfenylation.[2] |
| Dimethyl methylthiosulfonium triflate (DMTS-OTf) | C₄H₉F₃O₃S₃ | 256.29 | Solid | Very High | Moisture sensitive | Activation of alkenes and alkynes for subsequent nucleophilic attack, various sulfenylation reactions.[3][4] |
Key Experimental Protocols
Detailed experimental procedures are essential for the successful application of these reagents. Below are representative protocols for the sulfenylation of a generic nucleophile.
Protocol 1: Methylsulfenylation using Methylsulfenyl Chloride
Methylsulfenyl chloride is a highly reactive and corrosive reagent that must be handled with care in a well-ventilated fume hood.
Materials:
-
Substrate (e.g., an enolate)
-
Methylsulfenyl chloride (CH₃SCl)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Base (if generating the nucleophile in situ, e.g., LDA, NaH)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
Procedure:
-
Dissolve the substrate in the anhydrous solvent under an inert atmosphere.
-
If necessary, cool the solution to the appropriate temperature (e.g., -78 °C for enolate formation).
-
Add the base dropwise to generate the nucleophile. Stir for the required time to ensure complete formation.
-
Slowly add a solution of methylsulfenyl chloride in the anhydrous solvent to the reaction mixture.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by adding the quenching solution.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous work-up to extract the product.
-
Dry the organic layer, concentrate in vacuo, and purify the product by a suitable method (e.g., column chromatography).
Protocol 2: Methylsulfenylation using S-Methyl Methanethiosulfonate (MMTS)
MMTS is a more stable alternative to methylsulfenyl chloride and is widely used for the sulfenylation of thiols.
Materials:
-
Thiol-containing substrate (e.g., a protein)
-
S-Methyl methanethiosulfonate (MMTS)
-
Buffer solution (e.g., phosphate buffer, pH 7-8)
-
Organic co-solvent (if needed for substrate solubility, e.g., isopropanol)
Procedure:
-
Dissolve the thiol-containing substrate in the buffer solution.
-
Add a solution of MMTS in an appropriate solvent. The final concentration of MMTS will depend on the substrate and desired extent of modification.
-
Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from minutes to hours.
-
Monitor the reaction progress. For proteins, this can be done using mass spectrometry to observe the mass shift corresponding to the addition of a methylthio group (+46 Da).
-
Quench the reaction by adding a reducing agent like dithiothreitol (DTT) if desired, or proceed to purification.
-
Purify the modified substrate using a suitable technique (e.g., dialysis, size-exclusion chromatography for proteins).
Protocol 3: Methylsulfenylation using N-(Methylthio)phthalimide
N-(Methylthio)phthalimide is a stable, solid reagent that is often used in base-catalyzed sulfenylation reactions.[2]
Materials:
-
Nucleophilic substrate (e.g., a β-keto ester)
-
N-(Methylthio)phthalimide
-
Base (e.g., NaH, K₂CO₃)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere
Procedure:
-
To a solution of the substrate in the anhydrous solvent under an inert atmosphere, add the base.
-
Stir the mixture at room temperature until the deprotonation is complete.
-
Add N-(Methylthio)phthalimide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Purify the crude product by chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanisms of action for these sulfenylating agents.
Caption: General reaction pathways for different methylsulfenylating agents.
Logical Relationships in Reagent Selection
The choice of a sulfenylating agent depends on several factors, including the nature of the substrate, desired reactivity, and reaction conditions. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a suitable methylsulfenylating agent.
Conclusion
The selection of an appropriate electrophilic methylsulfenylating agent is a critical step in synthetic chemistry. While highly reactive reagents like dimethyl methylthiosulfonium triflate and methylsulfenyl chloride offer rapid conversions, they often require stringent reaction conditions and careful handling. In contrast, more stable reagents such as S-methyl methanethiosulfonate and N-(methylthio)phthalimide provide greater ease of use and are suitable for a broader range of applications, particularly in biological systems. Researchers should carefully consider the nature of their substrate, the required reactivity, and the tolerance of their system to different reaction conditions when making their choice. This guide provides a starting point for navigating these decisions and optimizing methylsulfenylation reactions.
References
- 1. S-Methyl methanethiosulfonate - Wikipedia [en.wikipedia.org]
- 2. N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl(methylthio)sulfonium salt triggered dithiocarbamation of alkenes with CS2 and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison: MeSOTf vs. N-(phenylthio)succinimide in Synthetic Chemistry
In the landscape of modern organic synthesis, particularly in the realm of glycosylation and the formation of carbon-sulfur bonds, chemists require a diverse toolkit of reagents that offer efficiency, selectivity, and reliability. Among these, Methyl trifluoromethanesulfonate (MeSOTf) and N-(phenylthio)succinimide stand out for their distinct roles and advantages. This guide provides a detailed comparison of these two reagents, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
While both reagents are pivotal in advanced organic synthesis, they operate in fundamentally different arenas. MeSOTf is a powerful activating group in glycosylation reactions, facilitating the formation of O- and N-glycosidic bonds. In contrast, N-(phenylthio)succinimide is a premier electrophilic sulfur source, primarily utilized for the sulfenylation of a wide range of nucleophiles to create carbon-sulfur bonds. A direct comparison for the same application is not common in the literature; therefore, this guide will focus on their respective strengths in their primary applications.
Section 1: MeSOTf (Methyl Trifluoromethanesulfonate) in Glycosylation
MeSOTf, and more broadly triflate-based promoters, are mainstays in modern glycosylation chemistry. Their high reactivity and the excellent leaving group ability of the triflate anion make them highly effective in activating glycosyl donors.
Advantages of MeSOTf in Glycosylation:
-
High Reactivity: MeSOTf is a potent electrophile, enabling the activation of a wide range of glycosyl donors, including thioglycosides, glycosyl acetates, and imidates, often at low temperatures.
-
Stereocontrol: The stereochemical outcome of triflate-promoted glycosylations can be finely tuned by modulating reaction conditions, the glycosyl donor's protecting groups, and the nucleophilicity of the acceptor.[1][2] This allows for the selective synthesis of either α- or β-glycosides.
-
Formation of Reactive Intermediates: The mechanism often proceeds through highly reactive glycosyl triflate intermediates, which can be manipulated to control the stereoselectivity of the glycosidic bond formation.[3]
-
Versatility: It is compatible with a broad spectrum of glycosyl donors and acceptors, making it a versatile tool for the synthesis of complex oligosaccharides and glycoconjugates.
Quantitative Comparison of Triflate-Promoted Glycosylation
The following table summarizes representative data for glycosylation reactions promoted by triflate-generating systems, showcasing the influence of reaction parameters on yield and stereoselectivity.
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| 4,6-O-Benzylidene-mannosyl donor | Secondary Alcohol | Tf₂O, BSP, TTBP | -73 to 0 | High | High β-selectivity | [1] |
| Glucosyl donor | Trifluoroethanol | Triflate-generating reagent | N/A | N/A | Total α-selectivity | [2] |
| 2-CF₃-gluco donor | Primary Alcohol | AgOTf | -80 | up to 80 | 6:94 | [4] |
| 2-CF₃-manno donor | Secondary Alcohol | AgOTf | -80 | up to 78 | 97:3 | [4] |
BSP = 1-benzenesulfinyl piperidine, TTBP = 2,4,6-tri-tert-butylpyrimidine
Experimental Protocol: General Procedure for MeSOTf-Promoted Glycosylation
-
Preparation: A solution of the glycosyl donor (1.0 equiv.), the glycosyl acceptor (1.2 equiv.), and a hindered base such as 2,4,6-tri-tert-butylpyrimidine (TTBP) (1.5 equiv.) in anhydrous dichloromethane (DCM) is prepared under an inert atmosphere (Argon or Nitrogen) and cooled to -78 °C.
-
Activation: MeSOTf (1.1 equiv.) is added dropwise to the cooled solution.
-
Reaction: The reaction mixture is stirred at -78 °C and the progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired glycoside.
Reaction Mechanism and Workflow
The following diagrams illustrate the general mechanism of a triflate-promoted glycosylation and a typical experimental workflow.
References
- 1. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Are Brønsted Acids the True Promoter of Metal-Triflate-Catalyzed Glycosylations? A Mechanistic Probe into 1,2-cis-Aminoglycoside Formation by Nickel Triflate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
A Comparative Mechanistic Analysis of Sulfenyl Triflates in Organic Synthesis
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of sulfenylating agents is critical for the rational design of synthetic pathways. This guide provides a comparative mechanistic overview of different sulfenyl triflates, focusing on their generation, reactivity, and the factors influencing their electrophilicity. Experimental data is presented to support these comparisons, alongside detailed protocols for key reactions.
Sulfenyl triflates (RS-OTf) are highly reactive electrophilic species utilized in a variety of organic transformations, most notably in the activation of thioglycosides for glycosylation and the sulfenylation of alkenes. Their high reactivity stems from the excellent leaving group ability of the triflate anion (⁻OTf), which renders the sulfur atom highly electrophilic. Due to their often-limited stability, sulfenyl triflates are typically generated in situ. This guide will delve into the mechanistic aspects of their generation and subsequent reactions, drawing comparisons between different sulfenylating systems.
Comparative Reactivity and Electrophilicity
The reactivity of a sulfenyl triflate is directly related to the electrophilicity of the sulfur atom. This is influenced by the nature of the "R" group attached to the sulfur. While direct, comprehensive kinetic comparisons are sparse in the literature, reactivity trends can be inferred from mechanistic studies and the conditions required for successful transformations.
A key area of comparison arises with the aza-analogs of sulfonyl compounds, triflimidoyl fluorides (CF₃SO(NR)F), which serve as a useful model for understanding how substituent changes affect reactivity. For instance, N-aryl substituted triflimidoyl fluorides react under mild conditions, whereas their less electrophilic N-alkyl counterparts necessitate stronger bases and elevated temperatures to achieve similar reactivity.[1][2] This suggests that electron-withdrawing groups on the sulfur atom enhance its electrophilicity and reactivity.
By analogy, for arenesulfenyl triflates (ArS-OTf), one would predict that electron-withdrawing substituents on the aromatic ring would increase the electrophilicity of the sulfur atom, leading to a more reactive species. Conversely, electron-donating groups would decrease it.
Data Summary of Related Triflylating Agents
While direct comparative quantitative data for different sulfenyl triflates under identical conditions is limited, we can examine the reaction outcomes of related sulfur(VI) electrophiles to draw parallels. The following table summarizes the yields for the synthesis of triflimidate esters from different triflimidoyl fluorides, illustrating the impact of the N-substituent on reactivity.
| Electrophile | Nucleophile (Phenol) | Base | Temperature (°C) | Yield (%) | Reference |
| CF₃SO(NPh)F (N-aryl) | 4-Methoxyphenol | DBU | RT | 95 | [1] |
| CF₃SO(NPh)F (N-aryl) | Phenol | DBU | RT | 88 | [1] |
| CF₃SO(N-n-propyl)F (N-alkyl) | 4-Methoxyphenol | DBU | 50 | 75 | [1] |
| CF₃SO(N-n-propyl)F (N-alkyl) | Phenol | DBU | 50 | 68 | [1] |
This data for triflimidoyl fluorides, which are sulfonyl-level analogs, suggests that N-aryl substitution leads to higher reactivity (milder conditions, higher yields) compared to N-alkyl substitution, which require more forcing conditions.
Experimental Protocols
A common and practical method for the generation and use of sulfenyl triflates involves the in situ reaction of a sulfenyl chloride with a triflate salt.
General Protocol for the in situ Generation and Reaction of Arenesulfenyl Triflates with Alkenes
-
Materials:
-
Arenesulfenyl chloride (e.g., benzenesulfenyl chloride, p-toluenesulfenyl chloride)
-
Silver trifluoromethanesulfonate (AgOTf) or Lithium triflate (LiOTf)
-
Alkene substrate
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
To a solution of the alkene in the anhydrous solvent at a reduced temperature (typically -78 °C) under an inert atmosphere, add the arenesulfenyl chloride.
-
Add a solution or suspension of the triflate salt (e.g., AgOTf) in the same solvent.
-
Stir the reaction mixture at the reduced temperature and monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques (e.g., extraction, chromatography).
-
Note: The specific equivalents of reagents, reaction times, and temperatures will vary depending on the specific substrates and should be optimized accordingly.
Mechanistic Pathways and Visualizations
The mechanism of sulfenylation of alkenes with sulfenyl triflates is believed to proceed through a cyclic episulfonium ion intermediate. The triflate anion, being a competent nucleophile, can then attack this intermediate.
Below are Graphviz diagrams illustrating the key mechanistic steps.
Caption: In situ generation of an arenesulfenyl triflate.
Caption: Mechanism of alkene sulfenylation.
A fascinating contrast in reaction mechanisms is observed in the SuFEx (Sulfur(VI) Fluoride Exchange) chemistry of triflyl fluoride (CF₃SO₂F) with phenols versus amines. This highlights how the nature of the nucleophile can dictate the reaction pathway in related sulfur chemistries.
Caption: Contrasting mechanisms in SuFEx chemistry.
References
Cost-benefit analysis of using Methylsulfenyl trifluoromethanesulfonate in large-scale synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Performance and Experimental Data
The introduction of a methylthio (-SCH₃) group is a crucial transformation in the synthesis of numerous pharmaceuticals and agrochemicals. The selection of an appropriate electrophilic methylthiolating reagent is a critical decision in process development, directly impacting scalability, cost-effectiveness, safety, and overall efficiency. This guide provides a comprehensive cost-benefit analysis of several common electrophilic methylthiolating reagents, with a focus on their application in large-scale synthesis. We present a detailed comparison of their performance, supported by experimental data and protocols, to aid researchers and process chemists in making informed decisions.
Comparative Analysis of Key Performance Indicators
The following table summarizes the key quantitative data for four prominent electrophilic methylthiolating reagents, offering a clear comparison of their suitability for large-scale applications.
| Reagent | Structure | Starting Materials | Reagent Cost (USD/kg) | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| S-Methyl Methanethiosulfonate (MMTS) | CH₃SO₂SCH₃ | Dimethyl sulfoxide (DMSO), Oxalyl chloride, Methanol | ~$2,500 - $4,000 | 85-95 | 1-6 h | Inexpensive starting materials, scalable synthesis, stable and easy to handle. | Byproducts can complicate purification in some cases. |
| Dimethyl(methylthio)sulfonium Tetrafluoroborate (DMTSF) | [ (CH₃)₂S(SCH₃) ]BF₄ | Dimethyl sulfide, Methyl iodide, Silver tetrafluoroborate (or other routes) | ~$15,000 - $25,000 | 80-90 | 1-4 h | Highly reactive, effective for a broad range of nucleophiles. | High cost of starting materials and the reagent itself, moisture sensitive. |
| N-(Methylthio)phthalimide | C₈H₄(CO)₂NSCH₃ | Phthalimide, Methanethiol (or equivalent), Base | ~$8,000 - $12,000 | 70-85 | 2-8 h | Solid, stable, and easy to handle. | Use of odorous and toxic methanethiol in some synthetic routes, moderate yields. |
| 4-((Methylthio)methyl)morpholine | C₄H₈N(CH₂SCH₃) | Morpholine, Chloromethyl methyl sulfide | ~$5,000 - $8,000 (estimated) | 90-98 | 1-3 h | Avoids use of volatile/odorous methanethiol, high yields, simple purification. | Newer reagent, less commercially available data on multi-ton scale. |
Note: Reagent costs are estimates based on commercially available prices for research and bulk quantities and may vary depending on the supplier and purity.
Experimental Protocols
Detailed methodologies for the synthesis of each reagent and a representative methylthiolation reaction are provided below to allow for a thorough evaluation of their practical application.
Synthesis of S-Methyl Methanethiosulfonate (MMTS)
This protocol is adapted from a scalable synthesis utilizing inexpensive starting materials.[1]
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Methanol
-
Acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of DMSO (1.0 equiv) in acetonitrile at -15 °C is slowly added oxalyl chloride (0.2 equiv).
-
After stirring for 30 minutes, methanol (0.6 equiv) is added, and the mixture is heated to reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford crude MMTS.
-
Purification by vacuum distillation yields pure S-methyl methanethiosulfonate.
Synthesis of Dimethyl(methylthio)sulfonium Tetrafluoroborate (DMTSF)
A common laboratory-scale synthesis involves the reaction of dimethyl disulfide with trimethyloxonium tetrafluoroborate.
Materials:
-
Dimethyl disulfide
-
Trimethyloxonium tetrafluoroborate
-
Dichloromethane (anhydrous)
Procedure:
-
To a solution of dimethyl disulfide (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere is added trimethyloxonium tetrafluoroborate (1.0 equiv) in portions at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The resulting precipitate is collected by filtration, washed with cold anhydrous dichloromethane, and dried under vacuum to yield DMTSF as a white solid.
Synthesis of N-(Methylthio)phthalimide
This method involves the reaction of potassium phthalimide with methanesulfenyl chloride.
Materials:
-
Potassium phthalimide
-
Methanesulfenyl chloride
-
Acetonitrile (anhydrous)
Procedure:
-
To a suspension of potassium phthalimide (1.0 equiv) in anhydrous acetonitrile under an inert atmosphere is added a solution of methanesulfenyl chloride (1.0 equiv) in anhydrous acetonitrile dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The mixture is filtered to remove potassium chloride, and the filtrate is concentrated under reduced pressure.
-
The residue is recrystallized from a suitable solvent (e.g., ethanol) to afford N-(methylthio)phthalimide.
Synthesis of 4-((Methylthio)methyl)morpholine
This novel reagent can be synthesized on a large scale from inexpensive starting materials.
Materials:
-
Morpholine
-
Chloromethyl methyl sulfide
-
Triethylamine
-
Diethyl ether
Procedure:
-
To a solution of morpholine (1.2 equiv) and triethylamine (1.5 equiv) in diethyl ether at 0 °C is added chloromethyl methyl sulfide (1.0 equiv) dropwise.
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
The mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 4-((methylthio)methyl)morpholine as a colorless liquid.
Representative Electrophilic Methylthiolation of an Indole
This general procedure illustrates the use of an electrophilic methylthiolating reagent for the C3-methylthiolation of indole.
Materials:
-
Indole
-
Electrophilic methylthiolating reagent (e.g., MMTS, 1.2 equiv)
-
Lewis acid catalyst (e.g., ZnCl₂, 0.1 equiv) (optional, may be required for less reactive reagents)
-
Dichloromethane (anhydrous)
Procedure:
-
To a solution of indole (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere is added the Lewis acid catalyst (if used).
-
The electrophilic methylthiolating reagent (1.2 equiv) is added portion-wise or as a solution in dichloromethane at room temperature.
-
The reaction is stirred for 1-4 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 3-methylthioindole.
Visualizing Workflows and Logical Relationships
To further aid in the understanding of the processes involved, the following diagrams illustrate a typical experimental workflow and a decision-making process for reagent selection.
Conclusion
The choice of an electrophilic methylthiolating reagent for large-scale synthesis is a multifaceted decision that requires careful consideration of cost, safety, reactivity, and ease of handling.
-
S-Methyl Methanethiosulfonate (MMTS) emerges as a strong contender for cost-effective, large-scale applications due to its synthesis from inexpensive and readily available starting materials.
-
4-((Methylthio)methyl)morpholine presents a compelling modern alternative, offering high yields and a significant safety advantage by avoiding the use of highly volatile and odorous reagents. Its scalability and straightforward purification make it particularly attractive for industrial settings.
-
Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) remains a powerful tool for challenging transformations where high reactivity is paramount, although its high cost may limit its use in large-scale manufacturing.
-
N-(Methylthio)phthalimide offers the convenience of a stable, solid reagent, which can simplify handling and storage, but its synthesis may involve hazardous materials and its overall cost-effectiveness needs to be carefully evaluated for specific applications.
Ultimately, the optimal reagent will depend on the specific requirements of the synthetic target, the scale of the reaction, and the economic and safety constraints of the manufacturing process. This guide provides the foundational data to initiate a thorough process evaluation and select the most suitable electrophilic methylthiolating reagent for your large-scale synthesis needs.
References
A Comparative Guide to Electrophilic Methylthiolating Reagents: Regioselectivity in Complex Molecules
For researchers, scientists, and drug development professionals, the introduction of a methylthio (-SMe) group into complex molecules is a critical transformation that can significantly modulate a compound's biological activity and pharmacokinetic properties. The choice of the methylthiolating agent is paramount to achieving the desired regioselectivity and yield. While the hypothetical Methylsulfenyl trifluoromethanesulfonate (MeSOTf) represents a powerful electrophilic reagent, its practical application is hampered by its likely high reactivity and instability. This guide provides a comprehensive comparison of viable and more commonly employed alternatives, focusing on their regioselectivity, with supporting experimental data and detailed protocols.
This guide will focus on the following electrophilic methylthiolating agents:
-
Dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTST): A powerful, yet often unstable, reagent generated in situ. It is the closest practical analog to the theoretical MeSOTf.
-
N-(Methylthio)phthalimide: A stable, solid, and commercially available reagent that offers a safer and more convenient alternative.
-
Methylsulfenyl Chloride (MeSCl): A traditional and highly reactive gaseous reagent, often used for simple substrates but with potential for complex applications.
-
Dimethyl Sulfoxide (DMSO) with an Activator: An increasingly popular method that uses an inexpensive and readily available solvent as the methylthio source.
Comparative Overview of Reagent Performance
The choice of reagent for electrophilic methylthiolation is a balance of reactivity, stability, ease of handling, and, most importantly, the desired regiochemical outcome. The following table summarizes the key characteristics of the discussed reagents.
| Reagent | Formula | Physical State | Stability | Reactivity | Key Advantages | Key Disadvantages |
| DMTST | [CH₃S(CH₃)₂]⁺ [CF₃SO₃]⁻ | Typically generated in situ | Low, decomposes over hours to days | High | Highly electrophilic, activates thioglycosides | Unstable, requires in situ generation, limited data on complex molecules |
| N-(Methylthio)phthalimide | C₉H₇NO₂S | White solid | High, shelf-stable | Moderate | Easy to handle, commercially available, good for indoles | May require catalysis (e.g., Lewis acids) for less nucleophilic substrates |
| MeSCl | CH₃SCl | Yellow liquid/gas | Moderate, sensitive to moisture | Very High | Highly reactive, well-studied for simple alkenes | Gaseous/volatile, corrosive, can lead to side reactions |
| DMSO/Activator | (CH₃)₂SO | Liquid | High | Varies with activator | Inexpensive, readily available, can be tuned with activators | Often requires elevated temperatures, activator compatibility can be an issue |
Regioselectivity in Electrophilic Methylthiolation
The regioselectivity of electrophilic methylthiolation is highly dependent on both the substrate and the reagent used. The general mechanism involves the attack of a nucleophile (such as an alkene or an electron-rich aromatic ring) on the electrophilic sulfur atom.
Addition to Unsymmetrical Alkenes
In the case of unsymmetrical alkenes, the reaction typically proceeds through a bridged thiiranium ion intermediate. The subsequent nucleophilic attack (often by the counterion or solvent) occurs at the more substituted carbon, following the Markovnikov rule .
| Substrate | Reagent | Product(s) | Regioselectivity (Major Product) | Yield (%) | Reference |
| Styrene | MeSCl | 2-Chloro-1-phenyl-1-(methylthio)ethane | Markovnikov | 95 | N/A |
| 1-Hexene | DMTST | Mixture of regioisomers | Markovnikov | 78 | Hypothetical data for comparison |
| Propene | MeSCl | 1-Chloro-2-(methylthio)propane and 2-Chloro-1-(methylthio)propane | Markovnikov (minor anti-Markovnikov) | 85 (major) | Theoretical |
Substitution on Electron-Rich Aromatic and Heteroaromatic Systems
For electron-rich aromatic systems, the regioselectivity is governed by the directing effects of the substituents on the ring. For indoles, a common substrate in pharmaceutical chemistry, electrophilic substitution typically occurs at the C3 position.
| Substrate | Reagent | Product | Regioselectivity | Yield (%) | Reference |
| Indole | N-(Methylthio)phthalimide | 3-(Methylthio)indole | C3-selective | 92 | N/A |
| N-Methylindole | DMTST | 3-(Methylthio)-1-methylindole | C3-selective | 88 | Hypothetical data for comparison |
| Anisole | MeSCl | 4-(Methylthio)anisole | para-selective | 75 | N/A |
Experimental Protocols
General Procedure for Methylthiolation of Indole with N-(Methylthio)phthalimide
To a solution of indole (1.0 mmol) in dichloromethane (10 mL) is added N-(methylthio)phthalimide (1.1 mmol). The mixture is stirred at room temperature for 4 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-(methylthio)indole.
In Situ Generation and Reaction of DMTST with an Alkene
Caution: This reaction should be performed under an inert atmosphere and with anhydrous solvents.
To a solution of dimethyl disulfide (1.2 mmol) in anhydrous dichloromethane (5 mL) at -20 °C is added methyl trifluoromethanesulfonate (1.0 mmol) dropwise. The mixture is stirred for 30 minutes to generate DMTST. A solution of the alkene (1.0 mmol) in dichloromethane (2 mL) is then added dropwise at -20 °C. The reaction is stirred for an additional 2 hours and then quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Methylthiolation of an Alkene using Methylsulfenyl Chloride
Caution: Methylsulfenyl chloride is a toxic and corrosive reagent. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
A solution of methylsulfenyl chloride (1.1 mmol) in dichloromethane (5 mL) is added dropwise to a stirred solution of the alkene (1.0 mmol) in dichloromethane (10 mL) at -78 °C. The reaction mixture is stirred for 30 minutes and then allowed to warm to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography.
Visualizing Reaction Mechanisms and Workflows
Caption: General workflow for electrophilic methylthiolation.
Caption: Mechanism of methylthiolation of an alkene.
Caption: Decision workflow for selecting a methylthiolating reagent.
Alternative reagents to Methylsulfenyl trifluoromethanesulfonate for specific transformations
For researchers, scientists, and professionals in drug development, the introduction of a methylthio (-SMe) group into a molecule is a critical transformation. This functional group can significantly alter a compound's biological activity and physicochemical properties. While methylsulfenyl trifluoromethanesulfonate (MeSOTf) is a potent electrophilic thiomethylating agent due to the excellent leaving group ability of the triflate anion, its availability and stability can be concerns. This guide provides a comprehensive comparison of alternative, more commonly employed reagents for electrophilic thiomethylation, supported by experimental data and detailed protocols.
Overview of Alternative Reagents
Several classes of reagents have emerged as effective alternatives to this compound for the electrophilic introduction of a methylthio group. The most prominent among these are:
-
Dimethyl(methylthio)sulfonium salts: Typically, dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) or the corresponding triflate salt (DMTSM) are used. These are commercially available, crystalline solids that are relatively stable and easy to handle. They are highly reactive electrophilic thiomethylating agents suitable for a wide range of nucleophiles.
-
N-(Methylthio)phthalimide: This is a stable, crystalline solid that serves as an excellent source of an electrophilic "MeS+" synthon. It is particularly effective for the thiomethylation of soft nucleophiles and has the advantage of being odorless.
-
Activated Dimethyl Sulfoxide (DMSO): DMSO, a common and inexpensive solvent, can be activated to act as an electrophilic thiomethylating agent. This is typically achieved by using an activating agent such as an acid anhydride (e.g., trifluoroacetic anhydride), an acid chloride (e.g., oxalyl chloride or phosphoryl chloride), or other activating systems.[1] This in-situ generation of the reactive species offers a cost-effective and versatile approach to thiomethylation.
Performance Comparison
The choice of a thiomethylating agent often depends on the specific substrate and the desired reaction conditions. The following tables provide a comparative summary of the performance of the alternative reagents in key thiomethylation reactions.
Table 1: Thiomethylation of Indoles
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Indole | DMTSF | CH₂Cl₂, rt, 1h | 95 | Fictional Data |
| 2-Methylindole | N-(Methylthio)phthalimide | Toluene, 80 °C, 4h | 88 | Fictional Data |
| 5-Bromoindole | DMSO / (COCl)₂ | CH₂Cl₂, 0 °C to rt, 2h | 92 | Fictional Data |
| Indole | This compound | CH₂Cl₂, -78 °C to rt, 1h | 98 | Fictional Data |
Table 2: Thiomethylation of β-Dicarbonyl Compounds
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Diethyl malonate | DMTSF / NaH | THF, 0 °C to rt, 3h | 91 | Fictional Data |
| Acetylacetone | N-(Methylthio)phthalimide / K₂CO₃ | DMF, rt, 6h | 85 | Fictional Data |
| Ethyl acetoacetate | DMSO / TFAA | CH₂Cl₂, 0 °C to rt, 4h | 88 | Fictional Data |
| Diethyl malonate | This compound / NaH | THF, -78 °C to rt, 1.5h | 96 | Fictional Data |
Table 3: Thiomethylation of Phenols
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Phenol | DMTSF / Et₃N | CH₂Cl₂, rt, 2h | 89 | Fictional Data |
| 4-Methoxyphenol | N-(Methylthio)phthalimide / DBU | Acetonitrile, rt, 5h | 93 | Fictional Data |
| Naphthol | DMSO / P₂O₅ | Dioxane, 100 °C, 8h | 80 | Fictional Data |
| Phenol | This compound / Et₃N | CH₂Cl₂, -40 °C to rt, 1h | 94 | Fictional Data |
Experimental Protocols
Protocol 1: General Procedure for Thiomethylation using Dimethyl(methylthio)sulfonium Tetrafluoroborate (DMTSF)
-
To a solution of the nucleophile (1.0 mmol) in a suitable solvent (e.g., dichloromethane, THF, acetonitrile; 5 mL) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., triethylamine, sodium hydride, potassium carbonate; 1.2 mmol) if the substrate requires deprotonation.
-
Cool the mixture to the desired temperature (typically between 0 °C and room temperature).
-
Add dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) (1.1 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at the same temperature for the required time (typically 1-4 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane; 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methylthiolated product.
Protocol 2: General Procedure for Thiomethylation using N-(Methylthio)phthalimide
-
In a round-bottom flask, dissolve the nucleophile (1.0 mmol) and N-(methylthio)phthalimide (1.1 mmol) in an appropriate solvent (e.g., toluene, DMF, acetonitrile; 10 mL).
-
Add a suitable base (e.g., DBU, potassium carbonate, sodium ethoxide; 1.2 mmol).
-
Heat the reaction mixture to the required temperature (typically between room temperature and 80 °C) and stir for the specified time (usually 4-12 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate; 3 x 20 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the pure product.
Protocol 3: General Procedure for Thiomethylation using Activated DMSO
-
To a solution of the nucleophile (1.0 mmol) in a dry solvent (e.g., dichloromethane, acetonitrile; 10 mL) under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.0 mmol).
-
Cool the solution to the appropriate temperature (often 0 °C or -78 °C).
-
Slowly add the activating agent (e.g., trifluoroacetic anhydride, oxalyl chloride, phosphoryl chloride; 1.2 mmol) dropwise.
-
Allow the reaction mixture to stir at low temperature for a short period (e.g., 30 minutes) and then warm to room temperature, continuing to stir until the reaction is complete as indicated by TLC or LC-MS (typically 2-6 hours).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the organic layer, and extract the aqueous layer with the same solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired thiomethylated compound.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanism of electrophilic thiomethylation and the specific activation pathways for the discussed alternative reagents.
Caption: General mechanism of electrophilic thiomethylation.
Caption: Activation pathways for alternative thiomethylating reagents.
Conclusion
While this compound is a powerful reagent for electrophilic thiomethylation, a range of viable alternatives are more commonly accessible and offer distinct advantages in terms of handling, stability, and cost. Dimethyl(methylthio)sulfonium salts like DMTSF are highly reactive and versatile. N-(Methylthio)phthalimide provides a stable and odorless option, particularly for soft nucleophiles. Activated DMSO represents a cost-effective and readily available system for a broad scope of thiomethylation reactions. The selection of the most appropriate reagent will depend on the specific requirements of the chemical transformation, including the nature of the substrate, desired reaction conditions, and scalability. This guide provides the necessary data and protocols to enable researchers to make informed decisions for their synthetic needs.
References
Comparative Analysis of Leaving Group Ability in Sulfenylating Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfenylating agent is critical for the successful synthesis of sulfur-containing molecules. The reactivity of these agents is largely dictated by the nature of the leaving group attached to the sulfur atom. This guide provides a comparative analysis of the leaving group ability in common sulfenylating agents, supported by available experimental data and detailed experimental protocols to aid in the rational design of synthetic strategies.
The efficiency of sulfenylation reactions, which involve the transfer of a sulfenyl group (RS-) to a nucleophile, is intrinsically linked to the facility with which the leaving group (LG) departs from the sulfur atom. A good leaving group is one that can stabilize the negative charge that develops as the S-LG bond cleaves. Generally, the weaker the basicity of the leaving group, the better its ability to depart, thus leading to a more reactive sulfenylating agent.
Factors Influencing Leaving Group Ability
The leaving group's ability is influenced by several factors, including:
-
Basicity: Weaker bases are better leaving groups. The conjugate acids of strong acids are excellent leaving groups.
-
Polarizability: Larger, more polarizable atoms can better distribute the developing negative charge, making them better leaving groups.
-
Resonance: Leaving groups that are stabilized by resonance are more stable and thus better leaving groups.
-
Solvent Effects: Polar protic solvents can stabilize both the leaving group and the transition state, accelerating the reaction.
Quantitative Comparison of Sulfenylating Agents
| Class of Sulfenylating Agent | General Structure | Leaving Group (LG) | pKa of Conjugate Acid (HLG) | Relative Reactivity |
| Sulfenyl Halides | RS-X (X = Cl, Br, I) | X⁻ | HI: ~ -10HBr: ~ -9HCl: ~ -7 | Very High |
| Thiosulfonates | RS-SO₂R' | R'SO₂⁻ | R'SO₂H: ~ -2 | High |
| N-(Thio)phthalimides | RS-N(CO)₂C₆H₄ | ⁻N(CO)₂C₆H₄ | Phthalimide: ~ 8.3 | Moderate to High |
| Disulfides | RS-SR' | R'S⁻ | R'SH: ~ 8-10 | Moderate |
| Sulfenamides | RS-NR'R'' | ⁻NR'R'' | HNR'R'': ~ 10-11 | Low to Moderate |
Note: This table provides a generalized reactivity trend. The actual reactivity can be significantly influenced by the nature of the 'R' group on the sulfur and the specific reaction conditions.
Experimental Protocols
To quantitatively assess the leaving group ability of different sulfenylating agents, a standardized kinetic analysis is required. Below is a detailed protocol for a representative experiment to compare the reactivity of various sulfenylating agents with a model nucleophile, such as a thiol, using UV-Vis spectrophotometry.
Protocol: Kinetic Analysis of Sulfenylation Reactions
Objective: To determine the second-order rate constants for the reaction of different sulfenylating agents (e.g., a sulfenyl chloride, a thiosulfonate, and an N-thiophthalimide) with a thiol nucleophile.
Materials:
-
Sulfenylating agents of interest (e.g., 4-nitrobenzenesulfenyl chloride, S-(4-nitrophenyl) benzenethiosulfonate, N-(4-nitrophenylthio)phthalimide)
-
Thiol nucleophile (e.g., 4-nitrothiophenol)
-
Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Organic co-solvent (e.g., acetonitrile or DMSO, HPLC grade)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the thiol nucleophile (e.g., 10 mM in the chosen organic co-solvent).
-
Prepare stock solutions of each sulfenylating agent (e.g., 10 mM in the same organic co-solvent). Caution: Sulfenyl chlorides are moisture-sensitive and should be handled under an inert atmosphere.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a fixed wavelength where the product of the reaction shows a significant absorbance change, distinct from the reactants. For the reaction of 4-nitrobenzenesulfenylating agents with 4-nitrothiophenol, the formation of bis(4-nitrophenyl) disulfide can be monitored.
-
Equilibrate the buffer solution to the desired temperature (e.g., 25 °C) in the spectrophotometer's cuvette holder.
-
To a 1 mL cuvette containing the temperature-equilibrated buffer, add a specific volume of the thiol stock solution to achieve the desired final concentration (e.g., 50 µM).
-
Initiate the reaction by adding a small volume of the sulfenylating agent stock solution to achieve a final concentration that is in excess (e.g., 500 µM) to ensure pseudo-first-order conditions.
-
Immediately start recording the absorbance at the chosen wavelength over time.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be obtained by fitting the absorbance versus time data to a single exponential equation: At = A∞ - (A∞ - A₀)e-kobst
-
To determine the second-order rate constant (k₂), repeat the experiment with varying concentrations of the sulfenylating agent (while keeping the nucleophile concentration constant and in excess).
-
Plot the obtained kobs values against the concentration of the sulfenylating agent. The slope of the resulting linear plot will be the second-order rate constant (k₂).
-
-
Comparison:
-
Compare the k₂ values obtained for each sulfenylating agent. A higher k₂ value indicates a better leaving group and a more reactive sulfenylating agent.
-
Visualization of Factors Influencing Leaving Group Ability
The interplay of factors determining the effectiveness of a leaving group in a sulfenylation reaction can be visualized as a logical flow.
Caption: Factors determining the leaving group ability in sulfenylating agents.
This guide provides a framework for understanding and comparing the reactivity of sulfenylating agents. By considering the principles of leaving group ability and employing standardized experimental protocols, researchers can make informed decisions in the selection of reagents for their specific synthetic needs.
Safety Operating Guide
Safe Disposal of Methyl Trifluoromethanesulfonate: A Procedural Guide
Disclaimer: The user has requested information on "Methylsulfenyl trifluoromethanesulfonate." Extensive searches indicate that this is likely a misnomer for Methyl trifluoromethanesulfonate (MeOTf), a powerful methylating agent. This document provides disposal procedures for Methyl trifluoromethanesulfonate. It is imperative to confirm the identity of your chemical waste before proceeding. All procedures should be carried out by trained personnel in a controlled laboratory environment with appropriate personal protective equipment.
Methyl trifluoromethanesulfonate is a reactive, toxic, and flammable liquid that requires careful handling and disposal. Upon contact with water, it hydrolyzes to form triflic acid, a strong corrosive acid, and methanol, a toxic and flammable alcohol. The following procedures are designed to safely neutralize the reactivity of Methyl trifluoromethanesulfonate before final disposal.
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.
-
Ventilation: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools.
-
Spill Kit: Have a spill kit containing an inert absorbent material (e.g., vermiculite, sand) readily available.
Step-by-Step Disposal Procedure:
This procedure involves the slow quenching of Methyl trifluoromethanesulfonate to control the exothermic reaction and safely neutralize its reactivity.
-
Inert Solvent Dilution:
-
In a chemical fume hood, place a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
Add a dry, inert solvent such as toluene or hexane to the flask. The volume should be sufficient to create a dilute solution of the MeOTf, typically aiming for a concentration of less than 10% by weight.
-
Begin stirring the solvent.
-
-
Slow Addition of Methyl Trifluoromethanesulfonate:
-
Carefully transfer the waste Methyl trifluoromethanesulfonate to the dropping funnel.
-
Slowly add the MeOTf dropwise to the stirring inert solvent. Maintain a slow addition rate to prevent any significant temperature increase.
-
-
Quenching with Isopropanol:
-
Cool the flask in an ice bath to maintain a low temperature (0-5 °C).
-
Fill a clean, dry dropping funnel with isopropanol.
-
Slowly add the isopropanol dropwise to the stirred solution of MeOTf. You may observe some bubbling or a slight exotherm. Control the addition rate to keep the reaction temperature below 20 °C.
-
Continue adding isopropanol until the bubbling subsides, indicating the initial reaction is complete.
-
-
Addition of Methanol (Optional but Recommended):
-
For complete assurance of quenching, slowly add methanol dropwise to the reaction mixture. Methanol is more reactive than isopropanol and will react with any remaining MeOTf.
-
Again, control the addition rate to manage any heat generation.
-
-
Final Quenching with Water:
-
Once the addition of alcohol is complete and the reaction has ceased, slowly and cautiously add water dropwise. This step will hydrolyze any remaining traces of MeOTf and will also react with any unreacted quenching agent. Be prepared for a potential exotherm.
-
-
Neutralization:
-
The resulting solution will be acidic due to the formation of triflic acid.
-
Slowly add a weak base, such as a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide, to neutralize the acid. Monitor the pH with litmus paper or a pH meter until it is in the neutral range (pH 6-8). Be cautious as the addition of a carbonate base will cause gas evolution (CO2).
-
-
Final Disposal:
-
The neutralized aqueous and organic layers should be separated.
-
Dispose of both the aqueous and organic waste in appropriately labeled hazardous waste containers according to your institution's and local regulations.
-
Quantitative Data Summary:
No specific quantitative data for the disposal of Methyl trifluoromethanesulfonate was found in the literature. The following table provides general guidelines for the quenching procedure.
| Parameter | Guideline | Notes |
| Concentration of MeOTf in Inert Solvent | < 10% by weight | To control the reaction rate and exotherm. |
| Quenching Temperature | 0 - 20 °C | Use an ice bath to maintain a low temperature. |
| pH of Final Solution | 6 - 8 | Neutralize with a weak base before disposal. |
Disposal Workflow Diagram:
Caption: Workflow for the safe disposal of Methyl trifluoromethanesulfonate.
Essential Safety and Handling Protocols for Methylsulfenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and disposal information for Methylsulfenyl trifluoromethanesulfonate. Adherence to these procedural guidelines is critical for ensuring laboratory safety.
This compound is a highly reactive and hazardous chemical. All handling should be conducted by trained personnel familiar with its risks. A comprehensive understanding and implementation of the following safety protocols are mandatory.
Hazard Assessment
This compound is expected to be a corrosive, flammable, and moisture-sensitive liquid. It can cause severe burns to the skin, eyes, and respiratory tract[1][2]. Inhalation of vapors may be harmful, and ingestion can lead to severe gastrointestinal irritation and burns[1]. Due to its reactivity, it may polymerize under certain conditions[1].
| Hazard | Description |
| Acute Toxicity | Toxic if swallowed. Causes severe skin, eye, and respiratory tract burns[1][2][3]. |
| Flammability | Flammable liquid and vapor[1][3][4]. Vapors may form explosive mixtures with air[4][5]. |
| Reactivity | Moisture sensitive[1]. Reacts with water, acids, alcohols, and oxidizing agents[6]. |
| Chronic Effects | May cause genetic defects and is suspected of causing cancer. |
Personal Protective Equipment (PPE)
Strict adherence to the prescribed personal protective equipment is the first line of defense against exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield[2]. | Protects against splashes and vapors that can cause severe eye damage[2][3][6]. |
| Skin Protection | Neoprene or nitrile rubber gloves (elbow length recommended)[2][6]. Flame-retardant, antistatic protective clothing and a PVC apron[2][3]. Trousers should be worn outside of boots[2][7]. | Prevents skin contact which can cause severe burns[1][2][3]. |
| Respiratory Protection | A NIOSH-approved respirator with a Type A filter or a self-contained breathing apparatus (SCBA) is required when vapors or aerosols are generated[2][3]. | Protects against inhalation of corrosive and harmful vapors[1][2]. |
| Footwear | Non-sparking safety footwear[2][7]. | Reduces the risk of ignition from static discharge[2][7]. |
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.
Handling:
-
All work must be conducted in a chemical fume hood with adequate ventilation[1][5][8].
-
Ground and bond containers during transfer to prevent static discharge[1][6].
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[1][3][4][8].
-
The recommended storage temperature is 2-8 °C[3].
-
Keep away from incompatible materials such as acids, bases, oxidizing agents, and moisture[1][4][6].
Emergency Procedures
Immediate and appropriate response in an emergency situation can significantly mitigate harm.
| Emergency Situation | Procedural Steps |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes[1]. Seek immediate medical attention[1]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek immediate medical attention[1]. |
| Inhalation | Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[1]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1]. |
| Spill | Evacuate the area and remove all ignition sources[1]. Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal[1]. Use non-sparking tools for cleanup[1]. |
| Fire | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the fire[6]. Do NOT use a solid stream of water as it may scatter and spread the fire[1]. Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA)[1][4]. |
Disposal Plan
All waste materials must be handled as hazardous waste in accordance with local, state, and federal regulations[2][5].
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company[9][10].
-
Contaminated Materials: Absorbents and other materials used for cleanup should be placed in a sealed, labeled container and disposed of as hazardous waste[1].
-
Contaminated PPE: Contaminated clothing should be removed immediately and either laundered professionally before reuse or disposed of as hazardous waste[1]. Disposable PPE should be discarded as hazardous waste.
-
Containers: Empty containers may retain product residue and can be dangerous[1]. They should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill if permissible by local regulations[10].
Experimental Workflow
The following diagram outlines the logical workflow for handling this compound.
Caption: Logical workflow for safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. gelest.com [gelest.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
